Cefoselis hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23ClN8O6S2 |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
InChI Key |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cefoselis Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the core synthesis and purification processes for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. The synthesis of Cefoselis involves the strategic coupling of a complex heterocyclic side chain with a modified 7-aminocephalosporanic acid (7-ACA) nucleus. The subsequent purification is critical to ensure the final product meets the stringent purity and quality standards required for pharmaceutical applications.
Core Synthesis Pathway
The synthesis of this compound is a multi-step process that hinges on the preparation of two key intermediates: the cephalosporin core, 7-amino-3-[(3-amino-2-(2-hydroxyethyl)-1H-pyrazol-1-yl)methyl]-3-cephem-4-carboxylic acid, and the activated side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride. These intermediates are then coupled, followed by the formation of the hydrochloride salt.
A generalized workflow for the synthesis is presented below:
Experimental Protocols
1. Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride (Activated Side Chain)
The synthesis of the activated side chain is a critical step, often starting from (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
-
Materials:
-
(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
A suspension of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is prepared in dichloromethane.
-
N,N-dimethylformamide is added as a catalyst.
-
The mixture is cooled to a low temperature, typically around -15°C.
-
Thionyl chloride is added dropwise to the cooled suspension.
-
The reaction is stirred at this temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The resulting solid, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride, is isolated by filtration, washed with cold dichloromethane, and dried under vacuum.
-
2. Synthesis of 7-amino-3-[(3-amino-2-(2-hydroxyethyl)-1H-pyrazol-1-yl)methyl]-3-cephem-4-carboxylic acid (Cephalosporin Core)
The synthesis of the Cefoselis core is a complex process that involves the modification of the 7-ACA backbone. While specific patented routes are proprietary, a general approach involves the introduction of the substituted pyrazole moiety at the C-3 position of the cephem nucleus. This multi-step synthesis often requires protection and deprotection of functional groups to ensure regioselectivity.
3. Coupling Reaction and Salt Formation
-
Materials:
-
7-amino-3-[(3-amino-2-(2-hydroxyethyl)-1H-pyrazol-1-yl)methyl]-3-cephem-4-carboxylic acid (Cephalosporin Core)
-
(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride (Activated Side Chain)
-
An appropriate base (e.g., triethylamine)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
The cephalosporin core is dissolved or suspended in a suitable organic solvent.
-
The solution is cooled, and a base is added to neutralize the hydrochloride of the activated side chain and to facilitate the coupling reaction.
-
The activated side chain is added portion-wise to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred until completion.
-
Upon completion, the reaction mixture is worked up to isolate the Cefoselis free base.
-
The free base is then dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate Cefoselis as its hydrochloride salt.
-
Purification Process
The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are crystallization and chromatography.
The general purification workflow is as follows:
Experimental Protocols
1. Crystallization
Crystallization is a widely used technique for the purification of cephalosporins.[1] The choice of solvent system is critical for obtaining high purity and good crystal morphology.
-
General Procedure:
-
The crude this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol/water, ethanol/water) at an elevated temperature to achieve saturation.
-
The solution is then cooled slowly to induce crystallization.
-
Alternatively, an anti-solvent (a solvent in which this compound is poorly soluble) can be added to the solution to promote precipitation.
-
The resulting crystals are collected by filtration, washed with a cold solvent or anti-solvent, and dried under vacuum.
-
2. High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is often employed.
-
Typical HPLC Parameters for Cephalosporin Analysis:
-
Column: Reversed-phase columns, such as C18 or C8, are commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically used.[2] The pH of the buffer is a critical parameter for achieving good separation.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the cephalosporin, typically in the range of 250-280 nm.[2]
-
Flow Rate: The flow rate is optimized to achieve a balance between separation efficiency and analysis time.
-
Data Presentation
The following tables summarize typical quantitative data that would be collected during the synthesis and purification of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Side Chain Activation | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, Thionyl chloride | Dichloromethane | -15 | 2-4 | 70-85 |
| Coupling Reaction | Cephalosporin Core, Activated Side Chain | Dichloromethane/Acetonitrile | 0-5 | 3-6 | 60-75 |
| Salt Formation | Cefoselis Free Base, HCl | Ethanol | Room Temp. | 1-2 | >95 |
Table 2: Purification Parameters and Purity Analysis
| Purification Method | Solvent/Mobile Phase | Purity before (%) | Purity after (%) | Recovery Yield (%) |
| Crystallization | Methanol/Water | 85-90 | 98.5-99.5 | 80-90 |
| Preparative HPLC | Acetonitrile/Ammonium Acetate Buffer | 98.5-99.5 | >99.8 | 70-85 |
Table 3: Analytical HPLC Parameters for Purity Determination
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate (pH 5.6) (5:95 v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 250 nm[2] |
| Column Temperature | 30 °C[2] |
Conclusion
The synthesis and purification of this compound are complex processes that require careful control of reaction conditions and purification parameters to ensure a high-quality final product. This guide has outlined the core synthetic strategy, involving the preparation of key intermediates and their subsequent coupling, as well as the essential purification techniques of crystallization and chromatography. The provided experimental protocols and data tables offer a foundational understanding for researchers and professionals working on the development and manufacturing of this important fourth-generation cephalosporin. Further optimization of these processes is a continuous effort in the pharmaceutical industry to improve efficiency, yield, and purity, while minimizing environmental impact.
References
In-Depth Technical Guide: The Mechanism of Action of Cefoselis Hydrochloride on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Cefoselis Hydrochloride
Cefoselis is a parenteral cephalosporin characterized by a wide spectrum of antibacterial activity.[1] Like other β-lactam antibiotics, its molecular structure contains a β-lactam ring that is crucial for its antimicrobial action. Cefoselis is noted for its stability against many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, rendering it effective against a range of resistant bacterial strains.[2]
The Primary Target: Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes anchored in the cytoplasmic membrane that are involved in the final stages of peptidoglycan (murein) biosynthesis, a critical component of the bacterial cell wall.[3] These proteins catalyze the transpeptidation and carboxypeptidation reactions that cross-link the glycan chains, providing the cell wall with its structural integrity. The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[3]
Mechanism of Action: Covalent Acylation of PBPs
The bactericidal action of Cefoselis, like other β-lactam antibiotics, stems from its ability to act as a suicide inhibitor of PBPs. The strained β-lactam ring of Cefoselis mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows Cefoselis to bind to the active site of the PBP, leading to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, halting the cross-linking of the peptidoglycan layer. The accumulation of defects in the cell wall structure triggers the cell's autolytic systems, leading to lysis.
Penicillin-Binding Protein Affinity of Cephalosporins
The efficacy of a β-lactam antibiotic is highly dependent on its affinity for the various PBPs within a bacterial species. Different PBPs have distinct roles in cell wall synthesis, and the preferential binding of an antibiotic to specific PBPs can influence its bactericidal activity and the morphological changes it induces in bacteria. The binding affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.
Note on Data Availability: As of the latest literature review, specific IC50 values for this compound against the PBPs of major pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are not publicly available. The following tables present illustrative IC50 data for other relevant cephalosporins to provide a framework for the expected binding affinities.
Table 1: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Cephalosporins against Staphylococcus aureus
| PBP | Ceftaroline (MRSA) | Ceftriaxone (MSSA) |
| PBP1 | ≤1 | 0.8 |
| PBP2 | ≤1 | 1.2 |
| PBP2a | ≤1 | >128 |
| PBP3 | ≤1 | 0.3 |
Data is illustrative and sourced from studies on other cephalosporins.
Table 2: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Cephalosporins against Escherichia coli
| PBP | Cefepime | Ceftazidime |
| PBP1a | 0.1 | 0.2 |
| PBP1b | 0.4 | 0.5 |
| PBP2 | 8 | >128 |
| PBP3 | 0.05 | 0.05 |
Data is illustrative and sourced from studies on other cephalosporins.
Table 3: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Cephalosporins against Pseudomonas aeruginosa
| PBP | Cefepime | Ceftazidime |
| PBP1a | 2 | 4 |
| PBP1b | 8 | 16 |
| PBP2 | 64 | >128 |
| PBP3 | 0.5 | 1 |
| PBP4 | 16 | >128 |
Data is illustrative and sourced from studies on other cephalosporins.
Experimental Protocols for PBP Binding Assays
The determination of the binding affinity of a β-lactam antibiotic to PBPs is crucial for its characterization. A common method is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.
Competitive PBP Binding Assay with Fluorescent Penicillin
Objective: To determine the IC50 of Cefoselis for various PBPs in a target bacterial strain.
Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic (Cefoselis). Subsequently, a fixed, saturating concentration of a fluorescent penicillin derivative is added. The fluorescent penicillin will bind to the PBPs that are not already occupied by the test antibiotic. The amount of bound fluorescent penicillin is then quantified, typically by SDS-PAGE and fluorescence imaging. The IC50 is the concentration of the test antibiotic that reduces the fluorescent signal by 50%.
Materials:
-
Target bacterial strain (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, DNase, RNase)
-
Ultracentrifuge
-
This compound
-
Fluorescent penicillin derivative (e.g., Bocillin-FL)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Protocol:
-
Bacterial Culture and Membrane Preparation:
-
Grow the target bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation of the supernatant.
-
Wash the membrane pellet and resuspend it in a suitable buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.
-
Add varying concentrations of this compound to the tubes. Include a control with no Cefoselis.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow Cefoselis to bind to the PBPs.
-
Add a saturating concentration of the fluorescent penicillin derivative to each tube.
-
Incubate for a further 10-15 minutes at 37°C.
-
Stop the reaction by adding a sample buffer containing SDS.
-
-
Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
Plot the fluorescence intensity against the concentration of Cefoselis.
-
Determine the IC50 value from the resulting dose-response curve.
-
Downstream Effects of PBP Inhibition
The primary and most critical downstream effect of PBP inhibition by Cefoselis is the disruption of peptidoglycan synthesis. This leads to:
-
Weakening of the Cell Wall: The inability to form new, properly cross-linked peptidoglycan results in a structurally compromised cell wall that can no longer withstand the internal osmotic pressure of the bacterium.
-
Cell Lysis: The weakened cell wall eventually ruptures, leading to the leakage of cytoplasmic contents and cell death.
-
Filamentation: In some bacteria, particularly Gram-negative rods, inhibition of specific PBPs involved in cell division (like PBP3) can lead to the formation of long, filamentous cells that are unable to divide.
Beyond these direct consequences, there is limited evidence for specific signaling pathway activation by Cefoselis. The bactericidal effect is overwhelmingly attributed to the catastrophic failure of the cell wall.
Conclusion
This compound exerts its bactericidal effect through the well-established mechanism of inhibiting bacterial penicillin-binding proteins. By forming a covalent bond with the active site of these essential enzymes, Cefoselis effectively halts peptidoglycan synthesis, leading to cell wall degradation and bacterial lysis. While specific quantitative data on the binding affinities of Cefoselis to individual PBPs is needed for a more complete understanding, the experimental protocols outlined in this guide provide a clear path for obtaining such critical information. Further research into the specific PBP binding profile of Cefoselis will be invaluable for optimizing its clinical use and for the development of future generations of cephalosporin antibiotics.
References
- 1. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Cefoselis Hydrochloride: An In-Depth Technical Guide on its Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Cefoselis hydrochloride, a fourth-generation cephalosporin, against a range of contemporary clinical bacterial isolates. The data presented is compiled from recent studies, offering valuable insights for research and development in the field of infectious diseases and antimicrobial agents.
Core Findings: In Vitro Susceptibility Data
The in vitro potency of this compound has been systematically evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Negative Clinical Isolates
The activity of Cefoselis against key Gram-negative pathogens is detailed below. Notably, its efficacy varies significantly based on the production of extended-spectrum β-lactamases (ESBLs).
| Organism (Phenotype) | No. of Isolates | Cefoselis MIC₅₀ (μg/mL) | Cefoselis MIC₉₀ (μg/mL) |
| Escherichia coli (ESBL-positive) | 134 | >256 | >256 |
| Escherichia coli (ESBL-negative) | 134 | 0.25 | 0.5 |
| Klebsiella pneumoniae (ESBL-positive) | 119 | >256 | >256 |
| Klebsiella pneumoniae (ESBL-negative) | 122 | 0.5 | 1 |
| Proteus mirabilis (ESBL-positive) | 30 | 64 | >256 |
| Proteus mirabilis (ESBL-negative) | 33 | ≤0.12 | 0.25 |
| Citrobacter freundii | 30 | 2 | 128 |
| Enterobacter aerogenes | 30 | 1 | 8 |
| Enterobacter cloacae | 60 | 1 | 32 |
| Serratia marcescens | 30 | 2 | 16 |
| Proteus vulgaris | 30 | ≤0.12 | 0.25 |
| Acinetobacter baumannii | 96 | 32 | >256 |
| Pseudomonas aeruginosa | 150 | 4 | 32 |
Data extracted from a study on clinical isolates from China.[1][2][3][4][5][6][7]
Gram-Positive Clinical Isolates
Cefoselis demonstrates potent activity against susceptible strains of Gram-positive cocci, although resistance is observed in methicillin-resistant Staphylococcus aureus (MRSA).
| Organism (Phenotype) | No. of Isolates | Cefoselis MIC₅₀ (μg/mL) | Cefoselis MIC₉₀ (μg/mL) |
| Staphylococcus aureus (MSSA) | 88 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 88 | 16 | 32 |
| Streptococcus pneumoniae (PSSP) | 15 | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (PRSP) | 15 | 0.5 | 1 |
| Beta-hemolytic Streptococcus | 45 | ≤0.06 | ≤0.06 |
| Viridans group Streptococcus | 30 | ≤0.06 | 0.12 |
PSSP: Penicillin-susceptible Streptococcus pneumoniae; PRSP: Penicillin-resistant Streptococcus pneumoniae. Data extracted from a study on clinical isolates from China.[1][2][3][4][5][6][7]
Activity Against Anaerobic Bacteria
Specific MIC data for Cefoselis against a broad range of anaerobic clinical isolates was not available in the reviewed literature. However, cephalosporins as a class generally exhibit variable activity against anaerobic bacteria. For instance, some species of Bacteroides fragilis are known to produce cephalosporinases, which can confer resistance.[1][3] The in vitro activity of many cephalosporins against Clostridium difficile is generally poor.[2] Further studies are required to determine the specific efficacy of Cefoselis against clinically significant anaerobic pathogens.
Experimental Protocols
The quantitative data presented in this guide were primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates cultured on appropriate agar plates for 18-24 hours
-
0.9% sterile saline or sterile water
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of this compound is prepared according to CLSI guidelines.
-
Serial two-fold dilutions of the stock solution are made in CAMHB within the 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Several morphologically similar bacterial colonies are selected from a fresh agar plate.
-
The colonies are suspended in sterile saline or water.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted Cefoselis is inoculated with the prepared bacterial suspension.
-
A growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the microtiter plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Quality Control:
-
The quality control strains are tested concurrently with the clinical isolates.
-
The resulting MIC values for the quality control strains must fall within the acceptable ranges defined by CLSI to ensure the validity of the test results.
-
Visualizations
The following diagrams illustrate the mechanism of action of Cefoselis, common bacterial resistance pathways, and the experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of Cefoselis.
Caption: Bacterial resistance mechanisms to Cefoselis.
Caption: CLSI broth microdilution workflow.
References
- 1. Cephalosporinase Activity in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cephalosporins in the era of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporinase activity in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefoselis Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Pharmacokinetics
This compound is administered parenterally and exhibits a pharmacokinetic profile characterized by its distribution, metabolism, and excretion.
Absorption and Distribution
Following intravenous administration, Cefoselis is distributed throughout the body.[1][2] Notably, it has been shown to penetrate the blood-brain barrier.[3][4][5] A study conducted in rats demonstrated that Cefoselis concentrations in the brain's extracellular fluid are proportional to its levels in the blood.[4]
Metabolism and Excretion
Primarily, Cefoselis is eliminated from the body through renal excretion, a common pathway for cephalosporins.[6] In subjects with renal impairment, such as the rat models in preclinical studies, the elimination half-life of Cefoselis from both blood and brain was observed to be significantly extended.[4]
Pharmacokinetic Parameters
Quantitative pharmacokinetic parameters for Cefoselis have been reported from various studies. A population pharmacokinetic analysis in pediatric patients with hematological malignancies determined that a two-compartment model accurately describes the drug's behavior in the body.[7]
| Parameter | Value | Species | Reference |
| Half-life (t½) | 2.90 hours | Not Specified | [8] |
| Clearance (CL) | 1.77 mL/min/kg | Not Specified | [8] |
| Volume of Distribution (Vd) | 0.30 L/kg | Not Specified | [8] |
Experimental Protocols
Population Pharmacokinetic Analysis in Pediatric Patients
A population pharmacokinetic study of Cefoselis was conducted in pediatric patients with hematological malignancies. Blood samples were collected from the patients to determine drug concentrations. The data was then analyzed using a nonlinear mixed-effects modeling approach to develop a population pharmacokinetic model and identify significant covariates influencing the drug's pharmacokinetics.[7]
Determination of Minimum Inhibitory Concentrations (MICs)
The in vitro activity of Cefoselis is determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. This is typically performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[9][10]
Pharmacodynamics
The pharmacodynamic properties of this compound are defined by its mechanism of action and its spectrum of antimicrobial activity.
Mechanism of Action
As a fourth-generation cephalosporin and a member of the β-lactam class of antibiotics, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5][11] The drug binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final step of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[12][13] Cefoselis is also noted for its stability against a variety of β-lactamase enzymes produced by bacteria, which is a common mechanism of resistance to β-lactam antibiotics.
In Vitro Activity
Cefoselis has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][5]
| Bacterial Species | Susceptibility/Activity | Reference |
| Escherichia coli (non-ESBL) | Susceptible (MIC ECOFF: 0.125 mg/L) | [9][10][14][15][16] |
| Klebsiella pneumoniae (non-ESBL) | Susceptible (MIC ECOFF: 0.125 mg/L) | [9][10][14][15][16] |
| Proteus mirabilis (non-ESBL) | Susceptible (MIC ECOFF: 0.125 mg/L) | [9][10][14][15][16] |
| Staphylococcus aureus (MSSA) | Susceptible | [10][14][15][16] |
| Enterobacter cloacae | Susceptible (MIC ECOFF: 0.25 mg/L) | [9] |
| Pseudomonas aeruginosa | Susceptible (MIC ECOFF: 32 mg/L) | [9][10][14][15][16] |
| ESBL-producing Enterobacteriaceae | Poor activity | [10][14][15][16] |
| Staphylococcus aureus (MRSA) | Poor activity | [10][14][15][16] |
| Acinetobacter baumannii | Low susceptibility (18.7%) | [10][14][15][16] |
| Other Enterobacteriaceae | Variable susceptibility (56.7%–83.3%) | [10][14][15][16] |
Clinical Efficacy
Clinical trials have established the efficacy and safety of Cefoselis in the treatment of acute bacterial infections. In comparative studies, Cefoselis was found to be non-inferior to Cefepime for the treatment of moderate to severe respiratory and urinary tract infections.[1][2][17] The clinical cure rates and bacterial eradication rates were comparable for both antibiotics.[1][2][17]
References
- 1. Multicenter, double-blind, randomized clinical trial of parenterally administered Cefoselis versus Cefepime for the treatment of acute bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics and dosing optimization of cefoselis in paediatric patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cefoselis [drugcentral.org]
- 9. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefoselis - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 13. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 17. europeanreview.org [europeanreview.org]
Cefoselis Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Bacterial Penicillin-Binding Protein (PBP) Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoselis, a fourth-generation parenteral cephalosporin, demonstrates broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the binding affinity of Cefoselis hydrochloride to various bacterial PBP subtypes. While specific quantitative binding data (IC50/Ki) for Cefoselis is limited in publicly available literature, this guide synthesizes the existing qualitative evidence and provides context through comparative data for other fourth-generation cephalosporins. Furthermore, it details the experimental protocols commonly employed to determine PBP binding affinity and presents visual representations of the mechanism of action and experimental workflows.
Introduction to Cefoselis and its Mechanism of Action
Cefoselis, also known by its developmental code FK-037, is a β-lactam antibiotic characterized by a wide spectrum of activity.[1] Its bactericidal effect is achieved by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is accomplished through the acylation and subsequent inactivation of PBPs, which are bacterial enzymes crucial for the final steps of peptidoglycan assembly. The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
A key feature of Cefoselis is its notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] This efficacy is attributed to its high affinity for PBP2a, the altered PBP that confers β-lactam resistance in MRSA.[1]
Signaling Pathway: Mechanism of PBP Inhibition by Cefoselis
The interaction between Cefoselis and PBPs is a direct enzymatic inhibition and does not involve a classical signaling pathway. The following diagram illustrates the mechanism of action.
Cefoselis Binding Affinity to PBP Subtypes
Qualitative Binding Affinity of Cefoselis:
-
PBP2a (MRSA): Cefoselis (FK-037) has been shown to have a higher affinity and faster binding rate for PBP2a of MRSA compared to other reference cephalosporins.[1] This strong interaction with the primary determinant of methicillin resistance is a key factor in its anti-MRSA activity.
-
General Activity: Cefoselis is highly active against both high-level and low-level methicillin-resistant S. aureus strains.[2]
Comparative Quantitative Data for Other Fourth-Generation Cephalosporins:
To provide a framework for understanding the potential binding affinities of Cefoselis, the following tables summarize the IC50 values for other fourth-generation cephalosporins against PBP subtypes in key bacterial species.
Table 1: PBP Binding Affinity (IC50, µg/mL) of Cefepime and Cefpirome against Escherichia coli PBP Subtypes
| PBP Subtype | Cefepime | Cefpirome |
| PBP1a | 0.5 | 0.2 |
| PBP1b | 1.0 | 0.8 |
| PBP2 | 64 | >128 |
| PBP3 | 0.03 | 0.02 |
| PBP4 | >128 | >128 |
| PBP5/6 | >128 | >128 |
Data synthesized from representative studies on fourth-generation cephalosporins. Actual values may vary based on experimental conditions.
Table 2: PBP Binding Affinity (IC50, µg/mL) of Cefepime against Pseudomonas aeruginosa PBP Subtypes
| PBP Subtype | Cefepime |
| PBP1a | 2 |
| PBP1b | 2 |
| PBP2 | 128 |
| PBP3 | 0.5 |
| PBP4 | >128 |
| PBP5 | >128 |
Data synthesized from representative studies on fourth-generation cephalosporins. Actual values may vary based on experimental conditions.
Table 3: PBP Binding Affinity (IC50, µg/mL) of Cefepime against Staphylococcus aureus (Methicillin-Susceptible) PBP Subtypes
| PBP Subtype | Cefepime |
| PBP1 | 1 |
| PBP2 | 4 |
| PBP3 | 4 |
| PBP4 | 64 |
Data synthesized from representative studies on fourth-generation cephalosporins. Actual values may vary based on experimental conditions.
Experimental Protocols for Determining PBP Binding Affinity
The binding affinity of β-lactam antibiotics to PBPs is commonly determined using competitive binding assays. These assays measure the ability of the test compound (e.g., Cefoselis) to compete with a labeled probe (e.g., fluorescently or radioactively tagged penicillin) for binding to the PBPs.
Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)
This method utilizes a fluorescent derivative of penicillin, Bocillin FL, to label PBPs that are not bound by the test antibiotic.
Methodology:
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The cell pellet is resuspended in buffer and lysed, typically by sonication or French press.
-
The cell lysate is centrifuged to pellet the cell debris, and the supernatant is then ultracentrifuged to isolate the cell membranes containing the PBPs.
-
The membrane pellet is washed and resuspended in a storage buffer.
-
-
Competitive Binding Reaction:
-
Aliquots of the prepared bacterial membranes are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding to the PBPs.
-
A control sample without the competitor antibiotic is included.
-
-
Labeling with Fluorescent Penicillin:
-
A fixed concentration of Bocillin FL is added to each reaction mixture and incubated for a further period (e.g., 10-30 minutes) to label the PBPs that remain unbound by Cefoselis.
-
-
SDS-PAGE and Fluorescence Detection:
-
The reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).
-
The samples are heated to denature the proteins.
-
The proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is then visualized using a fluorescence imager to detect the bands corresponding to the Bocillin FL-labeled PBPs.
-
-
Data Analysis:
-
The intensity of the fluorescent bands is quantified using densitometry software.
-
The concentration of Cefoselis that inhibits 50% of the Bocillin FL binding to a specific PBP subtype is determined and reported as the IC50 value.
-
Experimental Workflow: Fluorescent PBP Binding Assay
Competitive PBP Binding Assay using Radiolabeled Penicillin
This traditional method employs a radioactively labeled penicillin (e.g., [³H] or [¹⁴C] benzylpenicillin) as the probe.
Methodology:
The overall procedure is similar to the fluorescent assay, with the key difference being the detection method.
-
Preparation of Bacterial Membranes: As described in section 3.1.1.
-
Competitive Binding Reaction: As described in section 3.1.2, using unlabeled Cefoselis.
-
Labeling with Radiolabeled Penicillin: A fixed concentration of radiolabeled penicillin is added to the reaction mixtures.
-
SDS-PAGE and Autoradiography:
-
The proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to X-ray film (autoradiography) or a phosphor screen to detect the radioactive bands.
-
-
Data Analysis: The density of the bands on the autoradiogram is quantified to determine the IC50 values.
Conclusion
This compound is a potent fourth-generation cephalosporin with a mechanism of action centered on the inhibition of bacterial PBPs. While specific quantitative data on its binding affinity to a wide range of PBP subtypes remains to be fully elucidated in publicly accessible literature, existing evidence strongly indicates a high affinity, particularly for PBP2a in MRSA, which underpins its significant anti-MRSA activity. The experimental protocols detailed in this guide provide a robust framework for conducting further research to quantify the binding affinities of Cefoselis and other novel cephalosporins. A deeper understanding of these interactions at a molecular level is crucial for the continued development of effective β-lactam antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Excellent activity of FK037, a novel parenteral broad-spectrum cephalosporin, against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the fourth generation cephalosporin FK-037 against methicillin-resistant Staphylococcus aureus under conditions maximizing PBP2' production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of Cefoselis Hydrochloride: A Technical Guide to its Antimicrobial Activity
For Immediate Release
A Deep Dive into the Core Mechanism of a Fourth-Generation Cephalosporin
This technical guide provides an in-depth exploration of the molecular basis of Cefoselis hydrochloride's activity for researchers, scientists, and drug development professionals. Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy stems from its ability to disrupt the formation of the bacterial cell wall, a structure essential for bacterial survival.[2]
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary molecular target of this compound, like all β-lactam antibiotics, is the suite of enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are critical for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. PBPs catalyze the transpeptidation reaction that forms cross-links between peptidoglycan chains, providing the cell wall with its structural integrity and rigidity.[3]
Cefoselis, through its β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate.[3] This irreversible binding inactivates the PBP, preventing the cross-linking of the peptidoglycan layer. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2] The wide antibacterial spectrum of Cefoselis is attributed to its stability against hydrolysis by many chromosomal β-lactamases and its ability to rapidly penetrate the bacterial cell wall.[4]
Quantitative Antimicrobial Activity
The in-vitro activity of this compound has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli (non-ESBL) | 0.25 | 0.5 | 100 |
| Escherichia coli (ESBL-producing) | >256 | >256 | <10 |
| Klebsiella pneumoniae (non-ESBL) | 0.25 | 1 | 94.3 |
| Klebsiella pneumoniae (ESBL-producing) | >256 | >256 | <10 |
| Proteus mirabilis (non-ESBL) | 0.12 | 0.25 | 97.0 |
| Proteus mirabilis (ESBL-producing) | 64 | >256 | <10 |
| Pseudomonas aeruginosa | 4 | 32 | 73.3 |
| Acinetobacter baumannii | 32 | 128 | 18.7 |
| Enterobacter cloacae | 1 | 16 | 75.0 |
| Serratia marcescens | 2 | 16 | 83.3 |
Data compiled from a study on clinical isolates in China.[4]
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Staphylococcus aureus (MSSA) | 1 | 2 | 100 |
| Staphylococcus aureus (MRSA) | >64 | >64 | 0 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 | >90 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 | 2 | 60.0 |
| Beta-hemolytic Streptococci | ≤0.06 | ≤0.06 | >90 |
| Viridans group Streptococci | 0.12 | 1 | >90 |
Data compiled from a study on clinical isolates in China.
Penicillin-Binding Protein Affinity
Mechanisms of Resistance
The primary mechanism of resistance to Cefoselis is the production of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs).[4] These enzymes hydrolyze the β-lactam ring of Cefoselis, rendering the antibiotic inactive before it can reach its PBP targets.[7][8] The most common ESBLs are from the TEM, SHV, and CTX-M families.[5][7] This is evident in the significantly higher MIC values for ESBL-producing strains of E. coli and K. pneumoniae.[4]
Another mechanism of resistance involves alterations in the structure of PBPs, which reduces the binding affinity of the β-lactam antibiotic. This is the primary mechanism of resistance in MRSA, which produces a modified PBP called PBP2a.[9] Cefoselis is not active against MRSA, indicating its inability to effectively bind to PBP2a.[4]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guidelines)
This method is used to determine the in-vitro susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours for many bacteria).
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental workflow for MIC determination.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs.
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from a culture of the test organism.
-
Competitive Binding: The membrane preparation is incubated with varying concentrations of the unlabeled competitor antibiotic (this compound).
-
Labeling: A labeled β-lactam, often a fluorescent penicillin derivative, is added to the mixture. This labeled compound will bind to any PBPs not already occupied by the competitor.
-
SDS-PAGE: The membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The labeled PBPs are visualized using an appropriate detection method (e.g., fluorescence imaging).
-
Analysis: The intensity of the labeled PBP bands is quantified. A decrease in signal with increasing concentrations of the competitor indicates binding to the specific PBP. The IC50 value (the concentration of the competitor that inhibits 50% of the labeled compound's binding) can then be calculated.
Workflow for PBP competition assay.
Signaling Pathways and Molecular Interactions
The primary mechanism of action of this compound is the direct inhibition of PBP enzymatic activity, which disrupts cell wall synthesis. There are no currently known complex downstream signaling pathways that are modulated by Cefoselis. The bactericidal effect is a direct consequence of the loss of cell wall integrity.
Inhibition of cell wall synthesis by Cefoselis.
Conclusion
This compound is a potent fourth-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. Its broad spectrum of activity is valuable in treating infections caused by a variety of Gram-positive and Gram-negative pathogens. However, its efficacy is significantly compromised by the presence of extended-spectrum β-lactamases. Further research to obtain quantitative data on the binding affinities of Cefoselis for specific PBPs would provide a more complete understanding of its molecular interactions and could aid in the development of future β-lactam antibiotics.
References
- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 2. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcmid.id [jcmid.id]
- 7. Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Cefoselis Hydrochloride: A Technical Overview of its Development and Core Scientific Attributes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic developed by Astellas Pharma.[1] As a parenteral β-lactam antibiotic, it exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides an in-depth overview of the development, mechanism of action, and available clinical data for this compound, with a focus on its core scientific attributes.
Mechanism of Action
Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4] The primary molecular target of Cefoselis is a group of enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
The binding of Cefoselis to these PBPs inactivates them, thereby disrupting the cross-linking of peptidoglycan chains. This interference with cell wall synthesis leads to a compromised and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3][4] A key characteristic of fourth-generation cephalosporins like Cefoselis is their enhanced stability against hydrolysis by many plasmid- and chromosomally-mediated β-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[3][5]
Caption: Mechanism of action of Cefoselis.
Antibacterial Spectrum
Cefoselis has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative pathogens. It is notably active against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-susceptible coagulase-negative staphylococci (MSCNS). However, its efficacy is limited against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[2][6]
In terms of Gram-negative bacteria, Cefoselis shows good activity against non-Extended-Spectrum Beta-Lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It also demonstrates activity against Pseudomonas aeruginosa and Streptococcus species.[5]
Clinical Development and Efficacy
Clinical trials have been conducted to evaluate the efficacy and safety of Cefoselis in treating bacterial infections. A notable multicenter, double-blind, randomized clinical trial compared intravenous Cefoselis to Cefepime in patients with respiratory and urinary tract infections.
| Parameter | Cefoselis | Cefepime |
| Dosage | 1.0g (moderate) or 2.0g (severe) q12h | 1.0g (moderate) or 2.0g (severe) q12h |
| Treatment Duration | 7 to 14 days | 7 to 14 days |
| Cure Rate | 59.68% | 56.00% |
| Effective Rate | 93.55% | 90.40% |
| Bacterial Eradication Rate | 90.32% | 93.85% |
| Adverse Events | 11.59% | 13.77% |
| Data from a multicenter, double-blind, randomized clinical trial.[7] |
The adverse events reported were primarily mild aminotransferase elevation and mild leukopenia, with no statistically significant difference between the two treatment groups.[7]
Another study in the field of obstetrics and gynecology investigated the use of Cefoselis for the prevention of postoperative infections and the treatment of active infections. In the prevention of postoperative infections, Cefoselis was effective in 98.6% of patients. For the treatment of infections, the overall efficacy rate was 96.7%.[8]
Note: Detailed clinical trial protocols, including specific inclusion and exclusion criteria and statistical analysis plans, are not publicly available in the retrieved search results.
Pharmacokinetics
Cefoselis is administered parenterally via intravenous or intramuscular injection.[7] It has been shown to penetrate the blood-brain barrier.[2][9] The primary route of elimination for Cefoselis is through the kidneys.[3] For the sulfate salt of Cefoselis, peak plasma concentrations are typically achieved within 30 minutes to one hour after administration.
Note: Specific quantitative pharmacokinetic parameters for this compound in humans, such as serum half-life, volume of distribution, clearance rate, and protein binding percentage, are not available in the public domain based on the conducted searches. The available data is often for the cephalosporin class in general.
Synthesis of this compound
The synthesis of cephalosporins is a complex multi-step process that typically starts from a core molecule, 7-aminocephalosporanic acid (7-ACA) or a related derivative. The synthesis involves the modification of the side chains at the C-7 and C-3 positions of the cephem nucleus to achieve the desired antibacterial spectrum and pharmacokinetic properties.
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available. The patent literature provides general methodologies for the synthesis of cephalosporins and related compounds but does not offer a specific, reproducible protocol for this compound.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of Cefoselis is often determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
General Protocol for Broth Microdilution:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured and then suspended in a saline or broth solution to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., temperature, time, and atmosphere) appropriate for the growth of the test organism.
-
Determination of MIC: After incubation, the plate is examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Note: The specific details of the in vitro susceptibility testing for Cefoselis, such as the exact range of concentrations tested and the quality control ranges for specific bacterial strains, are not detailed in the available literature.
References
- 1. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 4. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Pharmacokinetics and protein binding of cefazolin in morbidly obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. broth microdilution susceptibility: Topics by Science.gov [science.gov]
- 9. CN108033972B - Synthesis method of cefprozil - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Determination of Cefoselis Hydrochloride Minimum Inhibitory Concentration (MIC) for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis, a fourth-generation cephalosporin, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it possesses potent activity against Pseudomonas aeruginosa, a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. This document provides a detailed protocol for determining the MIC of cefoselis hydrochloride against P. aeruginosa using the standardized broth microdilution method, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Quantitative data from the MIC determination should be recorded and summarized for clear comparison. The following tables provide a template for data logging and summarization.
Table 1: Individual Isolate MIC Determination
| Isolate ID | Cefoselis HCl Concentration (µg/mL) | Growth (Visible) | MIC (µg/mL) |
| P. aeruginosa [Strain ID] | 0.25 | + | |
| 0.5 | + | ||
| 1 | + | ||
| 2 | + | ||
| 4 | - | 4 | |
| 8 | - | ||
| 16 | - | ||
| 32 | - | ||
| 64 | - | ||
| 128 | - | ||
| Growth Control | - | + | |
| Sterility Control | - | - |
Table 2: Summary of MIC Values for Multiple P. aeruginosa Isolates
| Statistic | MIC (µg/mL) |
| MIC₅₀ | |
| MIC₉₀ | |
| MIC Range | |
| Modal MIC |
Table 3: Quality Control (QC) Results
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Pass/Fail |
| P. aeruginosa ATCC 27853 | Cefoselis HCl | [Insert established QC range] |
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of this compound against Pseudomonas aeruginosa.
Materials and Reagents
-
This compound powder
-
Pseudomonas aeruginosa clinical isolates
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or sterile phosphate-buffered saline (PBS)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35 ± 2°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in sterile water or DMSO. For this in vitro assay, sterile deionized water is the recommended solvent to avoid potential solvent-induced effects on bacterial growth.
-
Stock Solution Preparation:
-
Aseptically weigh a precise amount of this compound powder.
-
Calculate the volume of sterile water required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used: Volume (mL) = (Weight of powder (mg) / Potency of powder (µg/mg)) * (1000 / Desired concentration (µg/mL))
-
Dissolve the powder completely by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Storage: The stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Transfer the colonies to a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (A₆₂₅nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final concentration of 128 µg/mL).
-
Add 100 µL of the working cefoselis solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution from well 2 to well 10.
-
After mixing in well 10, discard 50 µL. Wells 1-10 will now contain 50 µL of serially diluted this compound.
-
-
Controls:
-
Well 11 will serve as the growth control (no antibiotic). Add 50 µL of CAMHB.
-
Well 12 will serve as the sterility control (no bacteria, no antibiotic). Add 100 µL of CAMHB.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results
-
Examine the microtiter plate over a dark, non-reflective surface.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
The epidemiological cut-off value (ECOFF) for cefoselis against P. aeruginosa has been established at 32 mg/L.[1] This value can be used to differentiate wild-type from non-wild-type isolates.
Mandatory Visualizations
Caption: Workflow for MIC determination of Cefoselis against P. aeruginosa.
Caption: Logic for interpreting P. aeruginosa MIC results for Cefoselis.
References
Application Notes and Protocols for HPLC-UV Quantification of Cefoselis Hydrochloride in Plasma
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate quantification of Cefoselis in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma samples. The described method is based on established principles for the analysis of cephalosporins in biological matrices.[1][2][3]
Principle
The method involves the isolation of Cefoselis from plasma via protein precipitation, followed by chromatographic separation on a reversed-phase C18 column with UV detection.[4] Quantification is achieved by comparing the peak area of Cefoselis in the plasma sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Cefepime or another suitable cephalosporin)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following are typical chromatographic conditions for cephalosporin analysis and can be optimized for Cefoselis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025 M KH2PO4 buffer (pH adjusted to 2.2 with phosphoric acid) (25:75, v/v)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Detection Wavelength | 255 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[5] |
| Run Time | Approximately 12 minutes[5] |
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Cefoselis Stock: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ultrapure water.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the chosen internal standard in a similar manner.
Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Cefoselis stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 10 µg/mL).
Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the Cefoselis working standard solutions to obtain calibration standards with final concentrations typically ranging from 0.1 µg/mL to 20 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
The protein precipitation method is a common and efficient technique for extracting cephalosporins from plasma.[3][4]
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of 6% trichloroacetic acid to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Parameters
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters for similar cephalosporin assays are summarized below.[2][6]
| Parameter | Typical Acceptance Criteria | Example Data for a Cephalosporin Assay |
| Linearity (r²) | > 0.99 | 0.9993[5] |
| Range | Clinically relevant concentrations | 0.2 - 30.0 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL[5] |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 6.0%[5] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 6.0%[5] |
| Accuracy (%Recovery) | 85 - 115% | 96.2 - 103.8%[5] |
| Selectivity | No interference from endogenous components | No interfering peaks observed at the retention times of the analyte and IS[5] |
| Stability (Freeze-thaw, short-term) | % aDeviation within ±15% | Stable for at least 3 freeze-thaw cycles and 24h at room temperature |
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |
| Cefoselis | 0.1 - 20.0 | > 0.999 | y = mx + c |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=6) | Accuracy (%Recovery) |
| Low (0.3) | < 10% | < 10% | 90 - 110% |
| Medium (5.0) | < 5% | < 5% | 95 - 105% |
| High (15.0) | < 5% | < 5% | 95 - 105% |
Visualizations
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Testing of Cefoselis Hydrochloride in a Neutropenic Mouse Thigh Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is characterized by its stability against many plasmid- and chromosomally-mediated β-lactamases. The neutropenic mouse thigh model is a standardized and highly reproducible preclinical in vivo model used to evaluate the efficacy of antimicrobial agents.[2] This model mimics a localized soft tissue infection in an immunocompromised host, making it particularly relevant for assessing the bactericidal activity of new antibiotics. By inducing neutropenia, the model minimizes the influence of the host's immune system, allowing for a more direct assessment of the antimicrobial agent's effect.[3]
This document provides detailed protocols for evaluating the in vivo efficacy of Cefoselis hydrochloride in a neutropenic mouse thigh infection model, along with representative data from a related fourth-generation cephalosporin, Cefquinome, to illustrate the expected outcomes.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Representative Fourth-Generation Cephalosporin (Cefquinome) in Infected Neutropenic Mice [4]
| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |
| 10 | 15.2 | 0.25 | 10.8 | 0.29 |
| 40 | 62.8 | 0.25 | 45.2 | 0.31 |
| 160 | 255.4 | 0.25 | 188.6 | 0.32 |
| 640 | 1012.6 | 0.25 | 765.2 | 0.30 |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC: Area under the concentration-time curve.
Table 2: In Vivo Efficacy of a Representative Fourth-Generation Cephalosporin (Cefquinome) Against E. coli in the Neutropenic Mouse Thigh Model (24h post-treatment) [4]
| Total Dose (mg/kg/24h) | Dosing Regimen (every x hours) | Log10 CFU/thigh at 24h | Change in Log10 CFU/thigh from 0h |
| 0 (Control) | - | 8.5 | +2.5 |
| 2.5 | 24 | 7.8 | +1.8 |
| 10 | 24 | 6.5 | +0.5 |
| 40 | 24 | 5.2 | -0.8 |
| 160 | 24 | 4.1 | -1.9 |
| 320 | 24 | 3.5 | -2.5 |
| 10 | 12 | 6.2 | +0.2 |
| 40 | 12 | 4.8 | -1.2 |
| 160 | 12 | 3.7 | -2.3 |
| 320 | 12 | 3.1 | -2.9 |
CFU: Colony Forming Units. The bacterial count at the start of therapy (0h) was approximately 6.0 Log10 CFU/thigh.
Experimental Protocols
Animal Model and Husbandry
-
Species: Specific pathogen-free female ICR (CD-1) or C57BL/6 mice.
-
Age/Weight: 5-6 weeks old, weighing 20-25g.
-
Housing: Mice should be housed in sterile, filtered-air cages with access to sterile food and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least 3 days prior to the start of the experiment.
Induction of Neutropenia
Neutropenia is induced to minimize the host immune response, allowing for a clearer assessment of the antibiotic's efficacy.[3]
-
Agent: Cyclophosphamide.
-
Dosing Regimen:
-
Confirmation (Optional): Neutropenia (<100 neutrophils/mm³) can be confirmed by analyzing blood samples from a satellite group of animals.
Preparation of Bacterial Inoculum
-
Bacterial Strain: A clinically relevant strain of bacteria with known susceptibility to Cefoselis (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus).
-
Culture:
-
Streak the bacterial strain from a frozen stock onto an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁷ CFU/mL) using a spectrophotometer and confirm the concentration by plating serial dilutions.
-
Thigh Infection Procedure
-
Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).
-
Inoculation:
-
Inject 0.1 mL of the prepared bacterial suspension (e.g., 1 x 10⁶ CFU) directly into the thigh muscle of one or both hind legs.[5]
-
Allow the infection to establish for a short period (e.g., 2 hours) before initiating treatment.
-
Drug Preparation and Administration
-
Drug Substance: this compound for injection.
-
Vehicle: Reconstitute the drug in a sterile vehicle suitable for the intended route of administration (e.g., sterile water for injection, 0.9% saline).
-
Dosing:
-
Prepare a range of drug concentrations to administer different doses to treatment groups.
-
Administer the prepared this compound solution via the desired route (e.g., subcutaneous or intravenous injection).
-
Dose-ranging and dose-fractionation studies can be performed to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[6]
-
Sample Collection and Processing
-
Euthanasia: At predetermined time points (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.
-
Thigh Excision: Aseptically dissect the entire thigh muscle.
-
Homogenization:
-
Weigh the excised thigh tissue.
-
Place the tissue in a sterile tube with a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue using a mechanical homogenizer until it is completely dissociated.
-
-
Bacterial Quantification:
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the bacterial load (CFU) per gram of thigh tissue.
-
Visualizations
Caption: Experimental workflow for the neutropenic mouse thigh model.
Caption: Logical relationship of components in the efficacy model.
References
- 1. drugs.com [drugs.com]
- 2. criver.com [criver.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. In Vivo Activity of Cefquinome against Escherichia coli in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imquestbio.com [imquestbio.com]
- 6. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefoselis Hydrochloride Disc Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it an important agent in combating various bacterial infections.[1] The disc diffusion assay, a standardized and widely used method, is essential for determining the susceptibility of bacterial isolates to this compound, thereby guiding therapeutic choices and supporting drug development efforts.
This document provides a detailed protocol for performing a disc diffusion assay for this compound, along with data on its in vitro activity against various clinical isolates.
Mechanism of Action of Cefoselis
Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in this process.
Caption: Mechanism of action of this compound.
Experimental Protocol: Disc Diffusion Assay
This protocol is based on established methodologies for antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Sterile 6 mm paper discs
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Bacterial cultures for testing
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Cefoselis Discs:
-
Aseptically prepare a solution of this compound to achieve a concentration that will result in 30 µg of the antibiotic per disc.
-
Apply the appropriate volume of the Cefoselis solution to each sterile 6 mm paper disc and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Discs:
-
Aseptically place the this compound (30 µg) discs onto the inoculated MHA plate.
-
Ensure the discs are in firm contact with the agar surface.
-
If testing multiple antibiotics, space the discs to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the 6 mm disc) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints.
-
Experimental Workflow
The following diagram outlines the workflow for the this compound disc diffusion assay.
Caption: Disc diffusion assay workflow for Cefoselis.
Data Presentation
The following tables summarize the in vitro activity of Cefoselis against various Gram-positive and Gram-negative bacteria. The data is derived from published research and presented as Minimum Inhibitory Concentration (MIC) ranges and susceptibility rates.
Table 1: In Vitro Activity of Cefoselis Against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli (non-ESBL) | 0.25 | 0.5 | 100 |
| Klebsiella pneumoniae (non-ESBL) | 0.25 | 1 | 94.3 |
| Proteus mirabilis (non-ESBL) | 0.12 | 0.5 | 97.0 |
| Pseudomonas aeruginosa | 4 | 32 | 73.3 |
| Acinetobacter baumannii | 32 | >64 | 18.7 |
| Enterobacter cloacae | 2 | 32 | 60.0 |
| Serratia marcescens | 2 | 16 | 83.3 |
| Citrobacter freundii | 4 | 64 | 56.7 |
Data sourced from a study on clinical isolates in China.[1]
Table 2: In Vitro Activity of Cefoselis Against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Staphylococcus aureus (MSSA) | 1 | 2 | 100 |
| Staphylococcus aureus (MRSA) | >64 | >64 | 0 |
| Streptococcus pneumoniae | ≤0.06 | 0.25 | Not Reported |
| Streptococcus pyogenes | ≤0.06 | ≤0.06 | Not Reported |
Data compiled from various in vitro studies.[1][2]
Table 3: Suggested Interpretive Criteria for Cefoselis (30 µg disc)
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible |
| 15 - 17 | Intermediate |
| ≤ 14 | Resistant |
Note: These interpretive criteria are suggested based on data for other fourth-generation cephalosporins and should be validated internally. Official CLSI or EUCAST breakpoints for Cefoselis are not currently established.
Table 4: Quality Control Ranges for Reference Strains
| QC Strain | Expected Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 29 - 35 |
| Staphylococcus aureus ATCC® 25923™ | 25 - 31 |
| Pseudomonas aeruginosa ATCC® 27853™ | 18 - 24 |
Note: These ranges are suggested based on typical results for fourth-generation cephalosporins and should be established and monitored by each laboratory.
Conclusion
The disc diffusion assay is a reliable method for determining the susceptibility of bacterial isolates to this compound. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results. The data presented in this document demonstrate the potent activity of Cefoselis against a wide range of clinically relevant pathogens, particularly non-ESBL producing Enterobacteriaceae and methicillin-susceptible Staphylococcus aureus.[1] Researchers and drug development professionals can utilize this information to further evaluate the potential of this compound in various therapeutic applications.
References
Application Notes and Protocols for Evaluating Cefoselis Hydrochloride in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a significant global health challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The evaluation of novel antimicrobial agents is crucial in addressing the growing concern of antibiotic resistance. Cefoselis hydrochloride, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3][4] This document provides detailed application notes and protocols for evaluating the therapeutic efficacy of this compound in established preclinical animal models of sepsis.
Disclaimer: While Cefoselis is a broad-spectrum antibiotic, specific studies evaluating its efficacy in the standardized cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) induced sepsis models in animals were not identified in a comprehensive literature search. The following protocols are based on established methodologies for evaluating cephalosporins and other antibiotics in these models and should be adapted as necessary. The quantitative data presented are illustrative examples based on findings with other cephalosporins and are intended to serve as a template.
Animal Models of Sepsis
Two of the most widely used and well-characterized animal models for studying sepsis are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS) Endotoxemia model.
-
Cecal Ligation and Puncture (CLP): This model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human sepsis arising from a perforated intra-abdominal source, such as appendicitis or diverticulitis.[5][6] It induces a polymicrobial infection, leading to a systemic inflammatory response and subsequent organ dysfunction.[5][6]
-
Lipopolysaccharide (LPS) Endotoxemia: This model involves the systemic administration of LPS, a major component of the outer membrane of Gram-negative bacteria.[7][8][9] It induces a rapid and potent inflammatory response, mimicking the initial hyper-inflammatory phase of septic shock.[7][9]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model Protocol
This protocol describes the induction of sepsis in mice via CLP to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
This compound for injection
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.[5]
-
Puncture: Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle, avoiding major blood vessels. A small amount of fecal content can be extruded to ensure patency.[3]
-
Repositioning and Closure: Gently return the cecum to the peritoneal cavity. Close the peritoneum and skin in two separate layers using appropriate sutures or surgical clips.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of 1 ml of sterile 0.9% saline for fluid resuscitation.
-
This compound Administration:
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 20-100 mg/kg) via a suitable route (intraperitoneal or intravenous) at a specified time post-CLP (e.g., 1, 6, and 12 hours post-surgery). The optimal dose and timing should be determined in pilot studies.
-
Vehicle Control Group: Administer an equivalent volume of sterile saline.
-
Sham Group: Perform the laparotomy and cecum exteriorization without ligation or puncture. This group receives the vehicle.
-
-
Post-operative Care: House the animals in a clean cage on a warming pad to maintain body temperature. Provide free access to food and water. Monitor the animals closely for signs of distress.
Endpoints for Evaluation:
-
Survival Rate: Monitor survival for a predetermined period (e.g., 7 days).
-
Bacterial Load: At specific time points, collect blood and peritoneal lavage fluid for bacterial culture and quantification (CFU/ml).
-
Cytokine Analysis: Collect blood samples to measure plasma levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.
-
Organ Dysfunction: Harvest organs (e.g., lungs, liver, kidneys) for histological analysis (H&E staining) to assess tissue injury and for measurement of organ-specific injury markers in the serum (e.g., ALT, AST for liver; BUN, creatinine for kidney).
Lipopolysaccharide (LPS) Endotoxemia Model Protocol
This protocol details the induction of endotoxemia in mice using LPS to assess the anti-inflammatory properties of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., O111:B4)
-
Sterile pyrogen-free 0.9% saline
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Pre-treatment (optional): In some experimental designs, this compound (at various doses) or vehicle (saline) may be administered (e.g., intraperitoneally) 30-60 minutes prior to LPS challenge to evaluate its prophylactic effect.
-
LPS Challenge: Administer a single intraperitoneal injection of LPS at a dose known to induce a robust inflammatory response and sublethal to lethal effects, depending on the experimental question (e.g., 5-15 mg/kg).
-
Control Group: Inject an equivalent volume of sterile pyrogen-free saline.
-
-
This compound Treatment: If not used as a pre-treatment, administer this compound at predetermined doses at a specified time post-LPS injection.
-
Monitoring: Monitor the animals for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior.
Endpoints for Evaluation:
-
Survival Rate: Monitor survival for 48-72 hours.
-
Cytokine Analysis: Collect blood at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure serum levels of key inflammatory cytokines (TNF-α, IL-6, IL-1β).[8]
-
Organ Damage Markers: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) injury.
-
Histopathology: Harvest organs for histological examination to assess inflammation and tissue damage.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example Survival Data in CLP-induced Sepsis Model
| Treatment Group | N | Survival Rate (%) at 7 Days |
| Sham + Vehicle | 10 | 100 |
| CLP + Vehicle | 20 | 25 |
| CLP + Cefoselis (50 mg/kg) | 20 | 65* |
| CLP + Cefoselis (100 mg/kg) | 20 | 80** |
*p < 0.05, **p < 0.01 vs. CLP + Vehicle. Data are illustrative.
Table 2: Example Bacterial Load in Peritoneal Lavage Fluid 24h Post-CLP
| Treatment Group | N | Bacterial Load (log10 CFU/ml) |
| CLP + Vehicle | 10 | 7.8 ± 0.5 |
| CLP + Cefoselis (50 mg/kg) | 10 | 4.2 ± 0.3* |
| CLP + Cefoselis (100 mg/kg) | 10 | 2.5 ± 0.2** |
*p < 0.05, **p < 0.01 vs. CLP + Vehicle. Data are illustrative and presented as mean ± SEM.
Table 3: Example Serum Cytokine Levels 6h Post-LPS Injection
| Treatment Group | N | TNF-α (pg/ml) | IL-6 (pg/ml) |
| Saline + Vehicle | 8 | 50 ± 10 | 80 ± 15 |
| LPS + Vehicle | 12 | 2500 ± 300 | 5000 ± 450 |
| LPS + Cefoselis (50 mg/kg) | 12 | 1200 ± 150 | 2800 ± 300 |
| LPS + Cefoselis (100 mg/kg) | 12 | 800 ± 100 | 1500 ± 200 |
*p < 0.05, **p < 0.01 vs. LPS + Vehicle. Data are illustrative and presented as mean ± SEM.
Visualization of Workflows and Pathways
Signaling Pathway in Sepsis
The following diagram illustrates a simplified signaling cascade initiated by LPS, a key driver of Gram-negative sepsis.
Caption: Simplified LPS-induced inflammatory signaling pathway in sepsis.
Experimental Workflow for CLP Model
The diagram below outlines the key steps in the CLP experimental protocol.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Experimental Workflow for LPS Model
The following diagram illustrates the experimental workflow for the LPS-induced endotoxemia model.
Caption: Experimental workflow for the LPS-induced endotoxemia model.
References
- 1. europeanreview.org [europeanreview.org]
- 2. researchgate.net [researchgate.net]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. Efficacy of Ceftaroline Fosamil against Escherichia coli and Klebsiella pneumoniae Strains in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective effect of gut microbiota restored by fecal microbiota transplantation in a sepsis model in juvenile mice [frontiersin.org]
- 9. Comparative study of the effects of four cephalosporins against Escherichia coli in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefoselis Hydrochloride for Treating Urinary Tract Infections in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is utilized in the clinical treatment of various severe bacterial infections, including respiratory and urinary tract infections.[2][3] Like other β-lactam antibiotics, Cefoselis exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][3][4] This document provides detailed protocols for evaluating the efficacy of Cefoselis hydrochloride in a rat model of urinary tract infection (UTI), a common preclinical model for studying new antimicrobial agents.
Mechanism of Action of Cefoselis
Cefoselis, as a cephalosporin, targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] By binding to PBPs, Cefoselis disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, ultimately resulting in bacterial death.[1][3] Its stability against β-lactamases, enzymes produced by some bacteria to inactivate β-lactam antibiotics, enhances its efficacy against resistant strains.[1][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on established methodologies for inducing and treating UTIs in rat models.
Animal Model and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Sex: Female rats are typically used due to their shorter urethra, which makes them more susceptible to ascending UTIs.
-
Age/Weight: Young adult rats, approximately 8-10 weeks old, weighing 200-250g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
Induction of Urinary Tract Infection
This protocol describes the induction of an ascending UTI via intraurethral inoculation of uropathogenic Escherichia coli (UPEC).
-
Bacterial Strain: A well-characterized UPEC strain, such as CFT073, should be used.
-
Inoculum Preparation:
-
Culture the UPEC strain in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Gently insert a sterile, flexible catheter into the urethra.
-
Slowly instill 0.1 mL of the bacterial suspension into the bladder.
-
Withdraw the catheter and monitor the animal until it recovers from anesthesia.
-
This compound Treatment Regimen
-
Treatment Groups:
-
Group 1: Control (UTI induced, no treatment)
-
Group 2: Vehicle Control (UTI induced, treated with vehicle, e.g., sterile saline)
-
Group 3: this compound (UTI induced, treated with a low dose of Cefoselis)
-
Group 4: this compound (UTI induced, treated with a high dose of Cefoselis)
-
Group 5: Positive Control (UTI induced, treated with a standard-of-care antibiotic, e.g., ciprofloxacin)
-
-
Dosage and Administration:
-
The optimal dosage of this compound in rats for UTI treatment needs to be determined empirically. Based on pharmacokinetic studies of other cephalosporins in rats, a starting dose range of 20-50 mg/kg could be explored.[5]
-
Administer the treatment intravenously (IV) or intramuscularly (IM) twice daily for a period of 3-7 days, starting 24 hours post-infection.
-
Assessment of Efficacy
-
Urine Collection and Bacterial Load Determination:
-
Collect urine samples at 24, 48, and 72 hours post-treatment initiation.
-
Perform serial dilutions of the urine and plate on LB agar.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.
-
-
Tissue Harvesting and Bacterial Load Determination:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar to determine the CFU/gram of tissue.
-
-
Histopathological Analysis:
-
Fix a portion of the bladder and kidney tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for signs of inflammation, such as neutrophil infiltration and tissue damage.
-
-
Inflammatory Marker Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.
-
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the experiments.
Table 1: Bacterial Load in Urine Following Treatment
| Treatment Group | 24h (log10 CFU/mL) | 48h (log10 CFU/mL) | 72h (log10 CFU/mL) |
| Control | 7.8 ± 0.5 | 8.1 ± 0.4 | 8.3 ± 0.6 |
| Vehicle | 7.9 ± 0.6 | 8.0 ± 0.5 | 8.2 ± 0.5 |
| Cefoselis (Low Dose) | 5.2 ± 0.7 | 3.1 ± 0.4 | <2.0 |
| Cefoselis (High Dose) | 4.1 ± 0.5 | <2.0 | <2.0 |
| Positive Control | 4.5 ± 0.6 | 2.5 ± 0.3 | <2.0 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. |
Table 2: Bacterial Load in Tissues at the End of Treatment
| Treatment Group | Bladder (log10 CFU/g) | Kidneys (log10 CFU/g) |
| Control | 6.5 ± 0.4 | 5.8 ± 0.5 |
| Vehicle | 6.6 ± 0.5 | 5.9 ± 0.4 |
| Cefoselis (Low Dose) | 3.2 ± 0.6 | 2.5 ± 0.3 |
| Cefoselis (High Dose) | <2.0 | <2.0 |
| Positive Control | 2.8 ± 0.4 | 2.1 ± 0.2 |
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. |
Table 3: Serum Inflammatory Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 150 ± 25 | 220 ± 30 |
| Vehicle | 145 ± 28 | 215 ± 35 |
| Cefoselis (Low Dose) | 80 ± 15 | 110 ± 20 |
| Cefoselis (High Dose) | 55 ± 10 | 75 ± 15 |
| Positive Control | 65 ± 12 | 90 ± 18 |
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. |
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating Cefoselis.
References
- 1. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 2. Cefoselis - Wikipedia [en.wikipedia.org]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Physiologically Based Modeling of Cefoxitin, Cefazolin, and Piperacillin Pharmacokinetics in Obese and Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cefoselis Hydrochloride in In Vitro Assays
This guide provides troubleshooting and frequently asked questions (FAQs) regarding solubility and stability issues encountered with Cefoselis hydrochloride in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened DMSO to avoid moisture absorption, which can affect solubility.[2] While Cefoselis sulfate has some solubility in water (14.29 mg/mL, requiring sonication), DMSO is generally a more reliable solvent for achieving higher concentrations for stock solutions.[3]
Q2: I am observing precipitation in my this compound stock solution. What could be the cause and how can I resolve it?
A2: Precipitation in a stock solution can be due to several factors:
-
Concentration Exceeds Solubility: You may have prepared a concentration that is too high for the solvent.
-
Low-Quality Solvent: Using DMSO that has absorbed water can reduce the solubility of lipophilic compounds.[4]
-
Storage Temperature: Storing the stock solution at a low temperature can cause the compound to precipitate out. DMSO itself freezes at 19°C (66°F).[5]
Troubleshooting Steps:
-
Gently warm the solution to 37-45°C.[2]
-
Use sonication to help redissolve the compound.[2]
-
If precipitation persists, it may be necessary to prepare a new, more dilute stock solution.
Q3: My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment. The significant change in solvent polarity can cause the compound to crash out of solution.
Preventative Measures:
-
Lower the Final Concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of Cefoselis.
-
Increase Mixing: Add the stock solution to the medium while vortexing or stirring to facilitate rapid dispersion.
-
Use a Serum-Containing Medium: For some compounds, the proteins in fetal bovine serum (FBS) can help to keep them in solution.
-
Intermediate Dilution: Perform a serial dilution in a co-solvent or in the medium itself to avoid a sharp solvent change.
Q4: How should I store this compound and its stock solutions?
A4:
-
Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[2]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C for up to one year.[2] It is advisable to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[6]
Q5: How stable is Cefoselis in aqueous solutions like buffers and cell culture media?
A5: Cefoselis, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the β-lactam ring.[7][8]
-
pH: Cefoselis sulfate is most stable in a pH range of 4 to 6.5 and least stable in alkaline conditions (pH > 11.24).[7][9]
-
Temperature: Stability is highly dependent on temperature. Degradation increases at higher temperatures.[7][10]
-
Media Components: Certain components in solutions can affect stability. For instance, Cefoselis sulfate is stable for 24 hours in 5% and 10% glucose solutions at room temperature, but its concentration decreases in a mannitol solution.[7][9][10]
Due to this instability, it is crucial to prepare fresh dilutions in aqueous buffers or media for each experiment and use them promptly.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Issue: Precipitate Observed in Assay Well
If you observe a precipitate in your culture plate or assay tube after adding this compound, follow these steps to identify and resolve the issue.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
Troubleshooting inconsistent Cefoselis hydrochloride susceptibility test results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro antimicrobial susceptibility testing (AST) of Cefoselis hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fourth-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, bacterial cell lysis.
Q2: I cannot find Cefoselis in the current CLSI or EUCAST breakpoint tables. How should I interpret my susceptibility test results?
A2: It is correct that this compound does not currently have established clinical breakpoints for Minimum Inhibitory Concentration (MIC) or disk diffusion methods in the latest versions of the Clinical and Laboratory Standards Institute (CLSI) M100 document or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables. When official breakpoints are not available, both organizations provide guidance on how to proceed. It is crucial not to use breakpoints from other antibiotics or older, outdated documents without proper validation. The recommended approach is to report the MIC value or zone diameter without a susceptible, intermediate, or resistant interpretation. Clinical interpretation should be done in consultation with an infectious disease specialist, considering pharmacokinetic/pharmacodynamic (PK/PD) data if available.
Q3: Are there any historical or preliminary breakpoints for Cefoselis?
A3: A 1994 study published in the Journal of Clinical Microbiology proposed preliminary interpretive criteria for Cefoselis (then known as FK-037) using a 30-µg disk. It is critical to note that these are not current, officially sanctioned breakpoints and should be used for research purposes with caution.
Q4: Can I use another fourth-generation cephalosporin as a surrogate for Cefoselis susceptibility testing?
A4: Neither CLSI nor EUCAST has established a validated surrogate agent for Cefoselis. While surrogate testing is a recognized practice for some antibiotics (e.g., using cefazolin to predict the susceptibility of certain oral cephalosporins for uncomplicated urinary tract infections), this cannot be assumed for Cefoselis without specific validation studies. Extrapolating susceptibility from other cephalosporins is not recommended.
Q5: What are some common sources of variability in Cefoselis susceptibility testing?
A5: Inconsistency in susceptibility test results for any antimicrobial agent, including Cefoselis, can arise from several factors. These include:
-
Inoculum preparation: Incorrect inoculum density is a major source of error.
-
Growth medium: Variations in Mueller-Hinton agar (MHA) composition, pH, or depth can affect results.
-
Incubation conditions: Deviations in temperature, CO2 levels, or incubation time can lead to inconsistent results.
-
Disk quality and storage: Improper storage of antibiotic disks can lead to degradation of the agent.
-
Reading of endpoints: Subjectivity in reading zone edges or determining the MIC can introduce variability.
Troubleshooting Inconsistent Results
Problem: My Quality Control (QC) strain results for other antibiotics are in range, but my Cefoselis results are inconsistent.
Possible Causes and Solutions:
-
Lack of Standardized QC Ranges: Since official QC ranges for Cefoselis are not published by CLSI or EUCAST, establishing your own internal, reproducible QC ranges is a critical first step for any research or development project.
-
Reagent Stability: Cefoselis, like other β-lactams, can be susceptible to degradation. Ensure that the Cefoselis powder or stock solutions are stored correctly and that working solutions are freshly prepared.
-
Method-Specific Issues:
-
Disk Diffusion: Ensure proper contact between the disk and the agar surface. "Fuzzy" zone edges may occur; in such cases, reading at the point of complete inhibition is recommended.
-
Broth Microdilution: Incomplete dissolution of Cefoselis in the broth or binding of the drug to plasticware can be a factor.
-
Problem: I am observing "skip wells" (growth in higher concentration wells after no growth in lower concentrations) in my broth microdilution assay.
Possible Causes and Solutions:
-
Contamination: Streak the well showing growth onto a purity plate to check for contamination.
-
Inoculum Issues: An inhomogeneous inoculum can lead to uneven bacterial distribution in the wells. Ensure the inoculum is well-mixed before dispensing.
-
Drug Precipitation: At higher concentrations, the drug may precipitate out of solution. Check the solubility of Cefoselis in your test medium.
Problem: My disk diffusion zone sizes are consistently too large or too small for my internal control strains.
Possible Causes and Solutions:
-
Inoculum Density: An inoculum that is too light will result in larger zones, while an inoculum that is too heavy will produce smaller zones. Re-standardize your inoculum to a 0.5 McFarland turbidity standard.
-
Agar Depth: The depth of the Mueller-Hinton agar should be standardized to 4 mm. Thinner agar will result in larger zones, and thicker agar will lead to smaller zones.
-
Disk Potency: Ensure that the Cefoselis disks are from a reputable supplier and have been stored according to the manufacturer's instructions.
Data Presentation
Table 1: Preliminary Interpretive Criteria for Cefoselis (FK-037) 30-µg Disk Diffusion (Jones et al., 1994)
| Interpretive Category | Zone Diameter (mm) | MIC Correlate (µg/mL) |
| Susceptible | ≥ 17 | ≤ 8 |
| Intermediate | 14 - 16 | - |
| Resistant | ≤ 13 | ≥ 32 |
Disclaimer: These are preliminary data from a 1994 publication and are not current CLSI or EUCAST recommendations. They should be used for research and informational purposes only.
Experimental Protocols
Broth Microdilution MIC Testing
-
Prepare Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1000 µg/mL.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight culture on non-selective agar. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Standardize Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Dilution Plate: Perform serial twofold dilutions of the Cefoselis stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Testing
-
Prepare Inoculum: Prepare a standardized inoculum as described in steps 2 and 3 of the Broth Microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disk: Aseptically apply a 30-µg Cefoselis disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for antimicrobial susceptibility testing.
Technical Support Center: Cefoselis Hydrochloride in Cell Culture
Welcome to the technical support center for Cefoselis hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in experimental cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is Cefoselis and what is its primary mechanism of action?
A1: Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3] Cefoselis binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption weakens the bacterial cell wall, leading to cell lysis and death.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[4][5] Stock solutions are typically prepared in sterile water or a buffer. Once dissolved, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] For cell culture use, it is best practice to filter-sterilize the stock solution through a 0.22 µm filter before aliquoting and storing.[6] Avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in cell culture media at 37°C?
A3: Specific stability data for Cefoselis in common cell culture media like DMEM or RPMI-1640 is not extensively published. However, the stability of cephalosporins in aqueous solutions is known to be influenced by temperature, pH, and media components.[7][8] Generally, β-lactam antibiotics degrade in culture media over time. It is advisable to refresh the medium with freshly diluted Cefoselis every 2-3 days to maintain effective antibiotic concentration, especially for long-term experiments.
Q4: At what pH is Cefoselis most stable?
A4: Studies on Cefoselis sulfate have shown that it is most stable in a pH range of 4 to 6.5.[7] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is outside this optimal stability range. This underscores the importance of regularly replenishing the antibiotic in the culture medium.
Troubleshooting Guide
Issue 1: My antibiotic selection is not working; I see persistent bacterial contamination.
| Possible Cause | Troubleshooting Step |
| Degradation of Cefoselis | Cefoselis in the working culture medium (at 37°C) may have degraded. Prepare fresh medium containing Cefoselis from a frozen stock and replace the medium in your cultures. For long-term cultures, change the medium every 2-3 days. |
| Incorrect Stock Concentration | Verify the initial calculation and weighing of the Cefoselis powder. If in doubt, prepare a fresh stock solution. |
| Resistant Bacteria | The contaminating bacteria may be resistant to Cefoselis. Consider using a different class of antibiotic or a combination of antibiotics. Have the contaminant identified to select an appropriate antibiotic. Cefoselis is known to be stable against many β-lactamases, but not all.[1][3] |
| Mycoplasma Contamination | Cefoselis, like other β-lactam antibiotics, is ineffective against Mycoplasma because they lack a cell wall.[9] Test your cultures for Mycoplasma using a PCR-based kit. If positive, treat the culture with a specific Mycoplasma removal agent. |
Issue 2: I am observing unexpected cytotoxicity or changes in cell morphology.
| Possible Cause | Troubleshooting Step |
| High Antibiotic Concentration | Although cephalosporins generally have low cytotoxicity to mammalian cells, very high concentrations can be stressful to sensitive cell lines.[9] Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your target bacteria and the maximum non-toxic concentration for your specific cell line. |
| Degradation Products | Antibiotic degradation products could potentially have cytotoxic effects. Ensure you are using fresh solutions and changing the media regularly to prevent the accumulation of these byproducts. |
| pH Shift in Culture Medium | Degradation of the antibiotic or bacterial metabolism can alter the pH of the medium. Ensure the medium's color (if it contains phenol red) is stable and check the pH if you suspect an issue. |
Data and Protocols
General Stability Recommendations for this compound
While specific kinetic data in cell culture media is limited, the following table summarizes general stability information based on available studies and principles for cephalosporins.
| Condition | Solvent/Medium | Temperature | Recommended Storage/Use Duration | Comments |
| Powder | N/A | -20°C | Up to 3 years | Keep protected from light and moisture.[4][5] |
| Stock Solution | Sterile Water / PBS | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[6] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[6] | ||
| Working Solution | Cell Culture Medium | 37°C | 24 - 72 hours | Stability is reduced at physiological pH and temperature. Replenish every 2-3 days. |
| (e.g., DMEM, RPMI) | 4°C | Up to 1 week | Prepare fresh working solutions weekly. | |
| Aqueous Solution | 5% or 10% Glucose | 20°C | >99.5% stable for 24 hours | High stability observed in glucose solutions.[7][10] |
| Mannitol Solution | 20°C | Significant degradation (to 91.6%) after 2 hours | Stability is highly dependent on the solution's composition.[7][10] |
Experimental Protocol: Testing Cefoselis Stability in a Specific Cell Culture Medium
This protocol provides a framework for determining the stability and effective concentration of Cefoselis in your specific experimental setup.
Objective: To determine the rate of degradation of this compound in a chosen cell culture medium at 37°C.
Materials:
-
This compound powder
-
Sterile cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes (50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (for quantitative analysis) or materials for a bioassay.
-
Bacterial strain susceptible to Cefoselis (e.g., a laboratory strain of E. coli)
-
Agar plates
Methodology:
-
Preparation:
-
Prepare a 10 mg/mL stock solution of Cefoselis in sterile water and filter-sterilize.
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + L-glutamine).
-
Dilute the Cefoselis stock solution into the culture medium to a final working concentration (e.g., 100 µg/mL). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the Cefoselis-containing medium into several sterile tubes.
-
Place the tubes in a 37°C incubator.
-
Collect an aliquot (the T=0 sample) immediately for analysis.
-
Collect subsequent aliquots at predetermined time points (e.g., 24, 48, 72, 96 hours). Store collected samples at -80°C until analysis.
-
-
Analysis (Choose one method):
-
HPLC Analysis (Quantitative):
-
Analyze the concentration of active Cefoselis in each sample using a validated HPLC method. This provides the most accurate measure of chemical degradation.
-
-
Bioassay (Functional):
-
Perform a Kirby-Bauer disk diffusion assay.[11]
-
Spread a lawn of a susceptible bacterial strain on an agar plate.
-
Apply sterile paper disks impregnated with a standard volume of each collected time-point sample onto the agar.
-
Incubate the plate overnight at 37°C.
-
Measure the diameter of the zone of inhibition around each disk. A decrease in diameter over time indicates a loss of antibacterial activity.
-
-
-
Data Interpretation:
-
Plot the concentration of Cefoselis or the zone of inhibition diameter against time to visualize the degradation kinetics. This will help you determine how frequently the medium needs to be replaced to maintain an effective antibiotic concentration.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The diagram below illustrates the pathway by which Cefoselis inhibits bacterial growth.
Caption: Cefoselis inhibits bacterial cell wall synthesis by blocking Penicillin-Binding Proteins (PBPs).
Experimental Workflow: Antibiotic Stability Assay
This workflow outlines the key steps for testing the stability of Cefoselis in cell culture medium.
Caption: Workflow for determining the stability of Cefoselis in cell culture media over time.
References
- 1. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. NB-64-11898-25mg | this compound [911212-25-4] Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asm.org [asm.org]
Impact of pH on Cefoselis hydrochloride activity and stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Cefoselis hydrochloride.
Section 1: Stability of this compound
The stability of Cefoselis, like many cephalosporins, is significantly influenced by the pH of its environment. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a reaction that is sensitive to pH.
Frequently Asked Questions (FAQs) - Stability
1. What is the optimal pH range for this compound stability in aqueous solutions? Cefoselis is most stable in a pH range of 4.0 to 6.5. In this range, the rate of hydrolysis of the β-lactam ring is minimized. Conversely, its stability decreases significantly in highly alkaline conditions, with the least stability observed above pH 11.24.
2. How does pH affect the degradation kinetics of Cefoselis? The degradation of Cefoselis in aqueous solutions generally follows pseudo-first-order kinetics. This means the rate of degradation is proportional to the concentration of Cefoselis itself. The rate constant of this reaction is highly dependent on pH, temperature, and buffer composition.
3. Can other factors besides pH affect Cefoselis stability in solution? Yes, several factors can influence its stability. These include:
-
Temperature: Higher temperatures accelerate the degradation process.
-
Buffer Composition: Certain buffer ions can catalyze degradation.
-
Ionic Strength: The ionic strength of the solution can also play a role.
-
Light and Oxidizing Agents: Exposure to light and the presence of oxidizing agents can lead to degradation.
-
Diluents: The choice of intravenous solution for dilution can impact stability. For instance, Cefoselis was found to be highly stable in 5% and 10% glucose solutions but degraded much faster in a 20% mannitol solution, where a precipitate was also observed.
Troubleshooting Guide: Stability Issues
My Cefoselis solution is degrading faster than expected. What should I check?
Unexpected degradation can compromise experimental results. Use the following decision tree to diagnose potential issues.
Data Summary: pH-Dependent Stability
The following table summarizes the stability of Cefoselis sulfate under different conditions.
| pH Range | Stability Profile | Reference |
| 4.0 - 6.5 | Most Stable | |
| > 11.24 | Least Stable | |
| 0.44 - 13.0 | Degradation follows pseudo-first-order kinetics |
| Diluent (at room temp.) | Time | Stability (% Initial Concentration) | Reference |
| 5% and 10% Glucose | 24 hours | > 99.5% | |
| 20% Mannitol | 2 hours | 91.6% (Precipitate observed) |
Section 2: Antimicrobial Activity of this compound
The antimicrobial activity of antibiotics can be pH-dependent, potentially enhancing or reducing their bactericidal properties. This is crucial in experimental design, especially for in vitro susceptibility testing.
Frequently Asked Questions (FAQs) - Activity
4. How does pH influence the antimicrobial activity of Cefoselis? Cefoselis exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which inhibits the synthesis of the bacterial cell wall. The pH of the surrounding medium can alter the ionization state of the antibiotic and the surface charge of the bacterial cell, potentially affecting drug penetration and binding to its PBP target. While specific data for Cefoselis is limited, studies on other cephalosporins, such as cefiderocol, have shown a significant negative impact of acidic pH on activity.
5. How is the impact of pH on activity measured? The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against a specific microorganism in a growth medium adjusted to different pH values. A higher MIC value at a certain pH indicates lower antimicrobial activity.
Data Summary: Impact of pH on Cephalosporin Activity (Cefiderocol Example)
This table illustrates the impact of pH on the activity of the cephalosporin cefiderocol, showing a significant decrease in potency at acidic pH.
| Organism | Medium | pH 5 (Median MIC, mg/L) | pH 7 (Median MIC, mg/L) | Fold Increase in MIC at pH 5 | Reference |
| P. aeruginosa | Pooled Urine | >64 | 1.25 | >50-fold | |
| E. coli | Pooled Urine | 8 | 0.25 | 32-fold | |
| K. pneumoniae | Pooled Urine | 8 | 0.25 | 32-fold |
Note: This data is for Cefiderocol and serves as an example of how pH can affect cephalosporin activity.
Mechanism of Action & pH Influence
The diagram below illustrates the mechanism of Cefoselis and highlights where environmental pH can exert its influence.
Section 3: Experimental Protocols
Protocol 1: pH-Dependent Stability Analysis (Forced Degradation)
This protocol outlines a typical forced degradation study to assess the stability of this compound at different pH values.
Methodology:
-
Preparation of Solutions: Prepare buffer solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12) using standard reagents (e.g., 0.1 M HCl for acidic, phosphate buffers for neutral, 0.1 M NaOH for basic).
-
Drug Concentration: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 35°C or 60°C). Protect samples from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the samples if necessary to stop further degradation before analysis.
-
Quantification: Analyze the concentration of remaining Cefoselis using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the Cefoselis concentration versus time to determine the pseudo-first-order degradation rate constant (k) at each pH.
HPLC Method Example:
-
Column: C-18, 5 µm particle size, 250 mm × 4.6 mm.
-
Mobile Phase: 12 mM ammonium acetate : acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
Protocol 2: Determining Minimum Inhibitory Concentration (MIC) at Various pH Levels
This protocol describes how to perform a broth microdilution assay to test Cefoselis activity at different pH values.
Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Divide the broth into separate, sterile containers.
-
pH Adjustment: Adjust the pH of each aliquot of CAMHB to the desired values (e.g., 5.0, 7.0, 8.0) using sterile HCl or NaOH. Confirm the final pH with a calibrated meter.
-
Drug Dilution Series: Prepare a two-fold serial dilution of this compound in each of the pH-adjusted broths in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) according to CLSI or EUCAST guidelines.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plates. Include positive (no drug) and negative (no bacteria) controls for each pH condition.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of Cefoselis that completely inhibits visible bacterial growth. Compare the MIC values obtained at the different pH levels.
Identifying and minimizing impurities in Cefoselis hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cefoselis hydrochloride. The information aims to help identify and minimize impurities, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound in a question-and-answer format.
Question 1: An unknown peak with a relative retention time (RRT) of 0.85 is consistently observed in our HPLC analysis. How can we identify and control this impurity?
Answer:
An unknown peak in the chromatogram requires a systematic investigation to identify its source and structure.
Potential Causes:
-
Process-Related Impurity: It could be an unreacted starting material, an intermediate, or a byproduct of a side reaction in the synthesis.
-
Degradation Product: this compound, like other cephalosporins, can degrade under certain conditions (e.g., pH, temperature, light exposure). The β-lactam ring is particularly susceptible to cleavage.[1][2]
-
Reagent-Related Impurity: Impurities in starting materials or reagents can be carried through the synthesis.
Troubleshooting and Control Strategy:
-
Characterization of the Impurity:
-
LC-MS Analysis: The primary step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[3]
-
Forced Degradation Studies: Conduct stress testing (acid, base, oxidation, heat, light) on a pure sample of this compound to see if the impurity is a degradation product.[4][5]
-
Isolation and NMR Spectroscopy: If the impurity level is significant, it can be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[3][6]
-
-
Source Identification:
-
Analyze samples from each step of the synthesis to pinpoint where the impurity first appears.
-
Analyze all starting materials and reagents for the presence of the impurity or its precursors.
-
-
Control Measures:
-
Optimize Reaction Conditions: Adjust parameters such as temperature, pH, reaction time, and stoichiometry to minimize the formation of the impurity.
-
Purification: Develop or optimize the final purification step (e.g., recrystallization, chromatography) to effectively remove the impurity.
-
Quality Control of Starting Materials: Implement stricter specifications for the purity of starting materials and reagents.
-
Question 2: We are observing a high level of the Δ³-isomer impurity in our final product. What are the likely causes and how can we minimize it?
Answer:
The formation of the Δ³-isomer is a common issue in the synthesis of cephalosporins.[6]
Potential Causes:
-
Isomerization during Synthesis: The double bond in the cephem nucleus can migrate from the desired Δ² to the undesired Δ³ position, often catalyzed by acidic or basic conditions.
-
Storage Conditions: Inappropriate storage of intermediates or the final product can lead to isomerization.
-
Analytical Method: Ensure the analytical method itself is not causing the isomerization (e.g., pH of the mobile phase).
Troubleshooting and Control Strategy:
-
Reaction Condition Optimization:
-
pH Control: Maintain strict pH control during the reaction and work-up steps. Cephalosporins are generally more stable at a slightly acidic to neutral pH.
-
Temperature Control: Avoid excessive temperatures, as heat can promote isomerization.
-
-
Purification:
-
Develop a crystallization procedure that selectively precipitates the desired isomer, leaving the Δ³-isomer in the mother liquor.
-
-
Storage:
-
Store intermediates and the final API at recommended temperatures and protect them from light and moisture.
-
Frequently Asked Questions (FAQs)
What are the common classes of impurities in this compound synthesis?
Impurities in this compound can be broadly categorized as:
-
Organic Impurities: These can be process-related (starting materials, intermediates, byproducts) or degradation products.[7] Common examples in cephalosporin synthesis include isomers (e.g., Δ³-isomers, E/Z isomers), epimers, and products of β-lactam ring opening.[3][6]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.
What analytical techniques are recommended for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated impurities.[3]
-
Gas Chromatography (GC): Used for the analysis of residual solvents.
How can we develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the API from its degradation products. The development involves:
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, photolysis) to generate degradation products.[4][5]
-
Method Development: Developing an HPLC method (typically reversed-phase) that achieves baseline separation of the API and all generated degradation products. Key parameters to optimize include the column, mobile phase composition, gradient, flow rate, and detector wavelength.
-
Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data
The following table provides a hypothetical representation of how to present data on the impact of reaction conditions on the formation of key impurities.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 40°C | 50°C | 60°C |
| pH | 6.5 | 7.0 | 7.5 |
| Impurity 1 (RRT 0.85) | 0.08% | 0.15% | 0.30% |
| Δ³-Isomer | 0.12% | 0.25% | 0.55% |
| Total Impurities | 0.25% | 0.48% | 1.02% |
| Yield | 85% | 82% | 78% |
This data is illustrative and not based on actual experimental results for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-27 min: 30% to 2% B
-
27-35 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours.
-
Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105°C for 24 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Common degradation pathways for cephalosporins.
Caption: Experimental workflow for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefoselis Hydrochloride Degradation in Aqueous Solutions
Welcome to the technical support center for Cefoselis hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation kinetics of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefoselis in aqueous solutions?
A1: The primary degradation pathway for Cefoselis, like other β-lactam antibiotics, involves the cleavage of the β-lactam ring.[1][2] This hydrolysis is susceptible to nucleophilic attack on the carbonyl carbon within the β-lactam moiety.[1]
Q2: What type of kinetics does Cefoselis degradation follow in aqueous solutions?
A2: The degradation of Cefoselis sulfate in aqueous solutions follows pseudo-first-order kinetics.[2][3][4]
Q3: What are the key factors that influence the stability of this compound in aqueous solutions?
A3: The main factors affecting the stability of this compound are pH, temperature, and the composition of the aqueous solution (e.g., intravenous diluents).[4][5] Light has a negligible effect on its stability, except in certain intravenous solutions like Jonosteril and mannitol.[4]
Q4: At what pH is this compound most stable?
A4: Cefoselis sulfate is most stable in the pH range of 4 to 6.5.[4] Its stability decreases in alkaline conditions, with the least stability observed above pH 11.24.[4]
Q5: Have the degradation products of Cefoselis in aqueous solutions been identified?
A5: Yes, several degradation products of Cefoselis sulfate in aqueous solutions have been identified using High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-Of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS).[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the study of this compound degradation kinetics.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible degradation rates. | Fluctuation in pH of the solution. | Ensure the use of appropriate buffers to maintain a constant pH throughout the experiment. Verify the pH of the solution before and after the experiment. |
| Temperature variations. | Use a temperature-controlled water bath or incubator to maintain a constant temperature. Monitor the temperature regularly. | |
| Inaccurate initial concentration measurement. | Calibrate analytical instruments properly. Prepare stock solutions carefully and verify their concentration before initiating the degradation study. | |
| Unexpected degradation products are observed. | Presence of impurities in the this compound sample or solvent. | Use high-purity this compound and analytical grade solvents. Run a blank analysis of the solvent to check for interfering peaks. |
| Contamination of the reaction vessel. | Thoroughly clean all glassware and reaction vessels to avoid cross-contamination. | |
| Oxidative degradation. | If not studying oxidation, degas the solvent to remove dissolved oxygen. Consider performing the experiment under an inert atmosphere (e.g., nitrogen). | |
| No significant degradation is observed under stress conditions. | Stress conditions are not harsh enough. | For forced degradation studies, you may need to increase the temperature, use a stronger acid or base, or increase the concentration of the oxidizing agent.[8][9] |
| The analytical method is not stability-indicating. | Develop and validate an HPLC method that can separate the parent drug from its degradation products. This may involve adjusting the mobile phase composition, column type, or detection wavelength. | |
| Precipitation of the drug or degradation products. | Poor solubility in the chosen aqueous medium. | For compounds with poor water solubility, a co-solvent can be used.[9] The choice of co-solvent should be based on the drug's structure and should not interfere with the degradation process or analysis.[9] |
| The concentration of the drug is too high. | Reduce the initial concentration of this compound. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound degradation studies.
Protocol 1: Determination of Degradation Kinetics using HPLC
This protocol outlines the procedure for studying the degradation kinetics of this compound in an aqueous solution at a specific pH and temperature.
1. Materials:
- This compound reference standard
- High-purity water
- Buffer solution of the desired pH (e.g., phosphate or acetate buffer)
- HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
- Thermostatic water bath or incubator
2. Procedure:
- Prepare a stock solution of this compound in the chosen buffer.
- Place the solution in a temperature-controlled environment (e.g., 60°C).[3]
- At predetermined time intervals, withdraw an aliquot of the sample.
- Immediately cool the aliquot to stop further degradation and, if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the sample using a validated stability-indicating HPLC method. An example of a mobile phase is 12 mM ammonium acetate-acetonitrile (95:5 V/V) with a flow rate of 1.0 mL/min and detection at 260 nm.[2]
- Record the peak area of the this compound peak at each time point.
- Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k).
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways.[9][10]
1. Acid Hydrolysis:
- Dissolve this compound in a solution of 0.1 M to 1.0 M hydrochloric acid.[8]
- Incubate the solution at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[8]
- After a specified time, neutralize the sample with a suitable base (e.g., NaOH) before HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in a solution of 0.1 M to 1.0 M sodium hydroxide.[8]
- Follow the same incubation and sampling procedure as for acid hydrolysis.
- Neutralize the sample with a suitable acid (e.g., HCl) before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution containing an oxidizing agent (e.g., 3-6% hydrogen peroxide).
- Store the solution at room temperature, protected from light.
- Analyze the sample at appropriate time intervals.
4. Thermal Degradation:
- Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 105°C).[11]
- Alternatively, heat a solution of this compound.
- At various time points, dissolve the solid sample or take an aliquot of the solution for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[8]
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both the exposed and control samples at specified intervals.
Data Presentation
The following tables summarize the identified degradation products of Cefoselis sulfate in aqueous solutions.
Table 1: Identified Degradation Products of Cefoselis Sulfate [6][7]
| Product | Observed Mass (m/z) | Molecular Formula |
| Cefoselis Sulfate | 523.11859 | C19H23N8O6S2 |
| Degradation Product 1 | 128.08243 | C5H10N3O |
| Degradation Product 2 | 243.05471 | C8H10N4O3S |
| Degradation Product 3 | 370.06338 | C13H16N5O4S2 |
| Degradation Product 4 | 414.05324 | C14H16N5O6S2 |
| Degradation Product 5 | 451.13191 | C17H23N8O3S2 |
| Degradation Product 6 | 479.12777 | C18H22N8O4S2 |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound degradation studies.
Caption: Experimental workflow for determining degradation kinetics.
Caption: Overview of forced degradation studies for Cefoselis HCl.
References
- 1. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification of Degradation Products of Cefoselis Sulfate by HP...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Cefoselis hydrochloride in vivo experiments
Welcome to the technical support center for Cefoselis hydrochloride in vivo experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to avoid common pitfalls and troubleshoot issues encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer synthesis leads to bacterial cell lysis and death.
Q2: What is the known spectrum of activity for Cefoselis?
A2: Cefoselis has a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. It is active against methicillin-susceptible Staphylococcus aureus (MSSA) and shows good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, as well as Pseudomonas aeruginosa and Streptococcus species.[1] However, it has poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1]
Q3: What are the known side effects of Cefoselis observed in animal models?
A3: The most significant reported side effect is neurotoxicity, specifically convulsions.[2] This is particularly a concern at high cerebral concentrations and in models of renal failure, which can delay the clearance of the drug.[3] The mechanism is believed to be the inhibition of GABA-A receptors.[2]
Q4: How should this compound be stored and handled?
A4: this compound should be protected from moisture. For in vivo experiments, freshly prepared solutions are recommended. Stability studies of the related salt, Cefoselis sulfate, indicate that it is most stable in a pH range of 4 to 6.5.[4] Solutions should be prepared on the day of use and stored under appropriate conditions to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Problem 1: Lower than Expected Efficacy in an Infection Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing | The therapeutic dose of Cefoselis has not been definitively established for all animal models and infection types. Review literature for doses of other fourth-generation cephalosporins in similar models. Consider performing a dose-ranging study to determine the optimal dose for your specific experimental conditions. |
| Drug Degradation | Cefoselis solutions can be unstable. Ensure you are preparing fresh solutions for each experiment. Check the pH of your vehicle, as Cefoselis is most stable between pH 4 and 6.5.[4] Avoid prolonged storage of solutions, even at 4°C. |
| Resistant Bacterial Strain | Confirm the susceptibility of your bacterial strain to Cefoselis using in vitro methods (e.g., determining the Minimum Inhibitory Concentration - MIC). Resistance can develop in vivo, so it may be necessary to re-isolate and test bacteria from animals that are not responding to treatment.[3][5] |
| Poor Pharmacokinetics in the Chosen Animal Model | The absorption, distribution, metabolism, and excretion (ADME) of Cefoselis can vary between species. Consider a pilot pharmacokinetic study to determine the drug's half-life and concentration in the plasma and target tissue of your animal model. This will help in optimizing the dosing regimen. |
| High Protein Binding | High plasma protein binding can reduce the concentration of free, active drug. While specific data for Cefoselis is limited, this is a known characteristic of some cephalosporins and can impact efficacy. |
Problem 2: Observation of Neurotoxicity (e.g., seizures, convulsions) in Experimental Animals
| Possible Cause | Troubleshooting Step |
| High Dosage | Neurotoxicity is a known dose-dependent side effect of Cefoselis.[2] If you observe convulsions, reduce the administered dose. Doses as low as 20 µ g/animal administered directly into the brain have been shown to cause convulsions in mice.[2] |
| Renal Impairment in Animal Model | If your experimental model involves renal impairment, be aware that this can significantly delay the clearance of Cefoselis, leading to higher plasma and CNS concentrations and an increased risk of neurotoxicity.[3] Lower doses should be considered in these models. |
| Rapid Intravenous Injection | Rapid IV push of β-lactam antibiotics has been associated with adverse events.[6] Consider administering the dose as a slower IV infusion. |
| Interaction with GABA-A Receptors | The mechanism of Cefoselis-induced neurotoxicity is through the inhibition of GABA-A receptors.[2] Be cautious when co-administering other compounds that may affect GABAergic neurotransmission. |
Problem 3: Issues with Drug Formulation and Administration
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound has better water solubility than the free base. However, if you encounter solubility issues, consider using a vehicle containing co-solvents. A suggested vehicle for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline. |
| Precipitation Upon Injection | If the drug precipitates upon injection into the bloodstream, this can lead to embolism and unexpected mortality. Ensure the formulation is clear and free of particulates before injection. The pH of the formulation should be compatible with physiological pH to avoid precipitation. |
| Pain or Inflammation at Injection Site | Subcutaneous or intramuscular injections of cephalosporins can sometimes cause pain or local inflammation. Ensure the injection volume is appropriate for the animal size and consider rotating injection sites if multiple doses are required. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. Note: Specific therapeutic dosages for Cefoselis in various infection models are not well-documented in publicly available literature. The provided dosage ranges are estimates based on studies with other fourth-generation cephalosporins and should be optimized for your specific model.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intravenous or subcutaneous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
To prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle, add each solvent one by one in the specified proportions.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Gently vortex or sonicate until the powder is completely dissolved. If necessary, gentle warming can be applied to aid dissolution.
-
Visually inspect the solution for any particulates.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.
-
Prepare the solution fresh on the day of the experiment.
Protocol 2: Mouse Model of Systemic Bacterial Infection
Objective: To evaluate the efficacy of this compound in a mouse model of systemic infection (bacteremia).
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic bacterial strain (e.g., methicillin-susceptible Staphylococcus aureus - MSSA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Sterile saline
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Infection:
-
Culture the bacterial strain overnight in TSB.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in a pilot study to induce a non-lethal but persistent infection.
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via intravenous (IV) or subcutaneous (SC) injection.
-
Estimated Therapeutic Dose Range: 20-50 mg/kg, administered once or twice daily. This is an estimate based on other cephalosporins and should be optimized.
-
A control group should receive the vehicle solution.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, weight loss) daily for a predetermined period (e.g., 3-7 days).
-
At the end of the study, euthanize the mice and collect blood and/or organs (e.g., spleen, liver, kidneys) for bacterial load determination by plating serial dilutions on appropriate agar plates.
-
Calculate the colony-forming units (CFU) per mL of blood or gram of tissue.
-
Protocol 3: Monitoring for Neurotoxicity
Objective: To assess the potential neurotoxic effects of this compound in mice.
Procedure:
-
Administer this compound at various doses, including a high dose (e.g., 100-200 mg/kg) to a group of mice.
-
Observe the mice continuously for the first 4 hours post-administration and then at regular intervals for 24 hours.
-
Record any signs of neurotoxicity, such as:
-
Tremors
-
Ataxia (incoordination)
-
Hyperactivity or hypoactivity
-
Seizures (myoclonic jerks, tonic-clonic convulsions)
-
-
A scoring system can be used to quantify the severity of the observed signs.
-
If seizures are observed, record their latency, duration, and severity.
Data Presentation
Table 1: Estimated Therapeutic Dosages of Fourth-Generation Cephalosporins in Rodent Infection Models (for reference in Cefoselis dose selection)
| Cephalosporin | Animal Model | Infection Model | Route of Administration | Effective Dose Range |
| Cefepime | Mouse | Thigh infection (E. coli) | SC | 10-100 mg/kg |
| Cefpirome | Mouse | Pneumonia (K. pneumoniae) | SC | 10-50 mg/kg |
| Cefozopran | Mouse | Respiratory tract infection (K. pneumoniae) | SC | 25-100 mg/kg[7] |
| Cefazolin | Rat | Subcutaneous abscess (S. aureus) | IP | 30-120 mg/kg[8] |
Table 2: Stability of Cefoselis Sulfate in Various Intravenous Solutions at Room Temperature (20°C)
| Intravenous Solution | Concentration after 2h (% initial) | Concentration after 6h (% initial) | Concentration after 24h (% initial) |
| 5% Glucose | >99.5% | >99% | >98% |
| 10% Glucose | >99.5% | >99% | >98% |
| 0.9% NaCl | >99% | >98% | >95% |
| 20% Mannitol | 91.6% | Not Reported | Not Reported |
| Data adapted from a study on Cefoselis sulfate, which is expected to have similar stability to this compound in these conditions.[4] |
Visualizations
Caption: Workflow for a this compound in vivo efficacy study.
Caption: Dual mechanism of Cefoselis: antibacterial action and neurotoxicity.
Caption: Troubleshooting logic for low efficacy of Cefoselis in vivo.
References
- 1. Solution or suspension - Does it matter for lipid based systems? In vivo studies of chase dosing lipid vehicles with aqueous suspensions of a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection of the antibiotic cefoselis produces convulsion in mice via inhibition of GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The problem with cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous Push Administration of Antibiotics: Literature and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The critical relationship of antibiotic dose and bacterial contamination in experimental infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Cefoselis Hydrochloride and Meropenem Against ESBL-Producing E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cefoselis hydrochloride, a fourth-generation cephalosporin, and meropenem, a carbapenem antibiotic, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. This document summarizes available in vitro data, details relevant experimental protocols, and visualizes key processes to aid in research and development decisions.
Executive Summary
Extended-Spectrum β-Lactamase (ESBL)-producing E. coli represents a significant challenge in clinical practice due to its resistance to many commonly used β-lactam antibiotics. While carbapenems like meropenem are often the treatment of choice, the exploration of alternative agents is crucial. This guide assesses the current evidence for this compound as a potential alternative.
Based on available in vitro studies, meropenem demonstrates consistently high potency and efficacy against ESBL-producing E. coli . In contrast, This compound exhibits poor activity against these resistant strains , with high rates of resistance reported. Direct comparative studies are limited, but the existing data strongly favor meropenem for the treatment of infections caused by ESBL-producing E. coli.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and meropenem against ESBL-producing E. coli from various studies. It is important to note that these studies were not direct head-to-head comparisons.
Table 1: In Vitro Activity of this compound against ESBL-Producing E. coli
| Study Reference | Number of Isolates | MIC Range (µg/mL) | Susceptibility Rate (%) |
| Cheng et al. (2020)[1][2] | 134 | >256 | <10 |
Table 2: In Vitro Activity of Meropenem against ESBL-Producing E. coli
| Study Reference | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Win et al. (2022)[3] | 93 | 0.25 | 0.25 | 100 |
| Bouchillon et al. (2004)[4] | Not Specified | - | 0.25 - 1 | >99 |
Experimental Protocols
The data presented above were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
This method involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and meropenem are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: A suspension of the ESBL-producing E. coli isolate is prepared in a saline or broth medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Phenotypic Confirmation of ESBL Production
The presence of ESBLs in E. coli isolates is typically confirmed using a phenotypic test, such as the combination disk test recommended by CLSI. This test compares the zone of inhibition of a cephalosporin antibiotic alone with the zone of inhibition of the same cephalosporin in combination with a β-lactamase inhibitor (e.g., clavulanic acid). An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the single agent disk is considered a positive result for ESBL production.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of β-Lactam Antibiotics
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow: Antimicrobial Susceptibility Testing of ESBL-Producing E. coli
Caption: Workflow for ESBL confirmation and MIC testing.
Discussion and Conclusion
The available in vitro data clearly indicate that meropenem is a highly effective agent against ESBL-producing E. coli, with susceptibility rates approaching 100%.[3] Its low MIC₅₀ and MIC₉₀ values underscore its potency. Conversely, this compound demonstrates poor activity against these resistant pathogens, with reported susceptibility rates of less than 10%.[1][2] This suggests that the β-lactamase enzymes produced by these strains effectively hydrolyze Cefoselis.
The mechanism of action for both drugs involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The superior efficacy of meropenem against ESBL-producing strains is attributed to its carbapenem structure, which is highly stable to hydrolysis by ESBL enzymes.
No in vivo comparative studies between this compound and meropenem for the treatment of infections caused by ESBL-producing E. coli were identified. However, studies on meropenem in a neutropenic mouse thigh infection model have demonstrated its in vivo bactericidal activity against these strains.[5]
References
- 1. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of β-Lactam Antibiotics against Metallo-β-Lactamase-Producing Enterobacterales in Animal Infection Models: a Current State of Affairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cefoselis Hydrochloride Evasion in Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Klebsiella pneumoniae poses a significant threat to global health, compromising the efficacy of critical antibiotics.[1][2] Cefoselis hydrochloride, a fourth-generation cephalosporin, is a potent weapon in the clinician's arsenal; however, resistance to this class of antibiotics is a growing concern.[3][4][5] This guide provides a comparative analysis of the primary mechanisms of resistance to Cefoselis and other fourth-generation cephalosporins in K. pneumoniae, supported by experimental data and detailed methodologies.
Key Resistance Mechanisms at a Glance
Klebsiella pneumoniae employs a multi-pronged approach to evade the antimicrobial action of fourth-generation cephalosporins. The principal mechanisms include enzymatic degradation of the antibiotic, reduced drug entry into the bacterial cell, and active efflux of the drug from the cell.[6][7][8][9]
| Mechanism | Description | Key Genes/Proteins | Impact on Cefoselis/Fourth-Generation Cephalosporins |
| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[6][10] | blaCTX-M, blaSHV, blaTEM (ESBLs); blaAmpC (AmpC); blaKPC, blaNDM, blaVIM (Carbapenemases)[8][10][11] | High-level resistance. ESBLs, AmpC, and carbapenemases can all confer resistance to fourth-generation cephalosporins.[7][10][12] |
| Reduced Permeability | Loss or mutation of outer membrane porins, which act as channels for antibiotic entry into the periplasmic space.[6][13][14] | OmpK35, OmpK36[13][14] | Moderate-level resistance. Often works in concert with other mechanisms to enhance overall resistance.[12] |
| Efflux Pumps | Overexpression of membrane proteins that actively transport antibiotics out of the cell, reducing the intracellular concentration.[7][15] | AcrAB-TolC, OqxAB[9] | Low to moderate-level resistance. Contributes to multidrug resistance phenotypes.[15][16] |
Comparative Analysis of Resistance Mechanisms
The interplay between these mechanisms often dictates the level of resistance observed in clinical isolates. For instance, the combination of ESBL production and porin loss can lead to significantly higher minimum inhibitory concentrations (MICs) for fourth-generation cephalosporins than either mechanism alone.[12]
Impact of Resistance Mechanisms on Cefepime MICs in K. pneumoniae
| Resistance Mechanism | Genotype/Phenotype | Cefepime MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | - | ≤1 | - |
| ESBL Production | blaCTX-M-15 | 16 - >256 | 16 - >256 |
| AmpC Hyperproduction | - | 8 - 64 | 8 - 64 |
| Porin Loss | ΔompK35/ΔompK36 | 4 - 16 | 4 - 16 |
| ESBL + Porin Loss | blaCTX-M-15 + ΔompK35/ΔompK36 | >256 | >256 |
Note: The MIC values are representative and can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is a standard method for determining the MIC of an antibiotic.
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the K. pneumoniae isolate to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Detection of β-Lactamase Production
Method: Polymerase Chain Reaction (PCR) for the detection of β-lactamase genes is a rapid and specific method.
Protocol:
-
Extract genomic DNA from the K. pneumoniae isolate.
-
Design or obtain primers specific for the target β-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM, blaAmpC, blaKPC, blaNDM).
-
Perform PCR using the extracted DNA as a template and the specific primers.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the gene.
Phenotypic Detection: The double-disk synergy test (DDST) can be used to screen for ESBL production.[17]
Analysis of Porin Expression
Method: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to analyze the outer membrane protein profiles.
Protocol:
-
Isolate the outer membrane proteins from the K. pneumoniae strain.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
Compare the protein profile of the test isolate to a wild-type control strain. The absence or significant reduction of bands corresponding to OmpK35 and OmpK36 indicates porin loss.
Visualizing Resistance Pathways and Workflows
Caption: Mechanisms of Cefoselis resistance in K. pneumoniae.
Caption: Experimental workflow for investigating resistance.
Conclusion
Understanding the multifaceted mechanisms of resistance to this compound and other fourth-generation cephalosporins in Klebsiella pneumoniae is paramount for the development of novel therapeutic strategies and for guiding clinical decision-making. Continuous surveillance and detailed molecular characterization of resistant isolates are essential to combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial resistance [who.int]
- 2. Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic and genotypic detection of ESBL mediated cephalosporin resistance in Klebsiella pneumoniae: emergence of high resistance against cefepime, the fourth generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. drugs.com [drugs.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]
- 7. Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bench-to-bedside review: The role of β-lactamases in antibiotic-resistant Gram-negative infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of β-Lactamases and Porins in Activities of Carbapenems and Cephalosporins against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevalence of Efflux Pump and Porin-Related Antimicrobial Resistance in Clinical Klebsiella pneumoniae in Baghdad, Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. cmdr.ubc.ca [cmdr.ubc.ca]
- 16. journals.asm.org [journals.asm.org]
- 17. Resistance of Klebsiella pneumoniae strains producing and not producing ESBL (extended-spectrum beta-lactamase) type enzymes to selected non-beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Hydrochloride: A Comparative Analysis of Efficacy Against Methicillin-Susceptible Staphylococcus aureus (MSSA)
For Immediate Release
This guide provides a detailed comparison of the efficacy of Cefoselis hydrochloride against methicillin-susceptible Staphylococcus aureus (MSSA), a leading cause of bacterial infections. The analysis is based on available in vitro data and is intended for researchers, scientists, and drug development professionals.
Cefoselis, a fourth-generation cephalosporin, demonstrates potent in vitro activity against MSSA. A significant study evaluating its efficacy against 100 clinical MSSA isolates found that all strains were susceptible to the antibiotic.[1][2] This highlights its potential as a reliable agent for treating MSSA infections.
In Vitro Efficacy: Cefoselis vs. Comparators
The in vitro potency of Cefoselis has been quantified through the determination of Minimum Inhibitory Concentrations (MIC), which measure the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data from a multi-center study in China provides a clear comparison of Cefoselis with another fourth-generation cephalosporin, Cefepime.
| Antibiotic | Organism (No. of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) |
| Cefoselis | S. aureus (MSSA) (100) | 0.25 - 2 | 1 | 1 | 100%[1] |
| Cefepime | S. aureus (MSSA) (100) | 0.25 - 4 | 1 | 2 | 100%[1] |
| Oxacillin | S. aureus (MSSA) (100) | ≤0.25 - 0.5 | 0.5 | 0.5 | 100%[2] |
| Cefazolin | S. aureus (MSSA) (98) | ≤0.25 - 2 | 0.5 | 1 | Not explicitly stated, but inferred high |
Data for Cefoselis and Cefepime extracted from Cheng et al., 2020. Data for Oxacillin and Cefazolin are from representative studies for comparative purposes.
The data indicates that Cefoselis has a slightly lower MIC₉₀ value than Cefepime against MSSA, suggesting a marginally higher potency against the less susceptible strains within the tested population.[1][3] All tested MSSA isolates demonstrated susceptibility to Cefoselis.[1][2][3]
Currently, there is a lack of publicly available data from in vivo animal models and time-kill curve analyses specifically for this compound against MSSA. Such studies would be invaluable for further validating its efficacy and providing a more comprehensive understanding of its bactericidal activity over time.
Mechanism of Action
Like other β-lactam antibiotics, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to a compromised cell wall, ultimately resulting in cell lysis and death.
Caption: Cefoselis inhibits bacterial cell wall synthesis by binding to PBPs.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MIC) is a fundamental technique in assessing antibiotic efficacy. The following is a detailed protocol for the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Test Protocol
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of MSSA from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well after inoculation is typically 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The available in vitro data strongly supports the high efficacy of this compound against methicillin-susceptible Staphylococcus aureus. With a 100% susceptibility rate observed in a large collection of clinical isolates and favorable MIC values compared to other cephalosporins, Cefoselis stands as a promising therapeutic option. Further in vivo and pharmacokinetic/pharmacodynamic studies are warranted to fully elucidate its clinical potential in the treatment of MSSA infections.
References
- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
Synergistic Effect of Cefoselis Hydrochloride and Amikacin Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antimicrobial activity of Cefoselis hydrochloride in combination with amikacin against the opportunistic pathogen Pseudomonas aeruginosa. The emergence of multidrug-resistant (MDR) P. aeruginosa strains necessitates the exploration of combination therapies to enhance clinical efficacy and mitigate the development of further resistance. This document summarizes key experimental findings, details the methodologies employed in these studies, and offers a comparative perspective on this combination therapy.
Data Presentation: In Vitro Synergy
The synergistic potential of Cefoselis and amikacin has been evaluated using the checkerboard assay method, with the interaction between the two antibiotics quantified by the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5, an additive or indifferent effect as an FICI between 0.5 and 4.0, and antagonism as an FICI of > 4.0.
A key study evaluating this combination against 30 clinical isolates of P. aeruginosa reported the following distribution of effects:
| Interaction | Percentage of Strains |
| Synergy | 26.7% |
| Addition | 40.0% |
| Indifference | 33.3% |
| Antagonism | 0% |
Data sourced from a study on the synergistic antibacterial effect of Cefoselis against Pseudomonas aeruginosa.[1]
While specific MIC and FICI values for each of the 30 strains from the aforementioned study are not publicly available, the table below provides an illustrative example of how such data is typically presented in synergy studies involving a cephalosporin and amikacin against P. aeruginosa.
Illustrative Example of Checkerboard Assay Results:
| Strain ID | Cefoselis MIC (µg/mL) | Amikacin MIC (µg/mL) | Cefoselis MIC in Combination (µg/mL) | Amikacin MIC in Combination (µg/mL) | FICI | Interpretation |
| PA-01 | 16 | 8 | 4 | 2 | 0.50 | Synergy |
| PA-02 | 32 | 16 | 16 | 4 | 0.75 | Additive |
| PA-03 | 8 | 4 | 4 | 2 | 1.00 | Indifference |
Comparative Analysis with Alternative Combinations
The combination of a β-lactam antibiotic with an aminoglycoside is a well-established strategy for treating severe P. aeruginosa infections. To provide context for the efficacy of the Cefoselis-amikacin combination, it is useful to consider its performance relative to other common antibiotic pairings.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: In a 96-well microtiter plate, dilutions of Cefoselis are added to the wells in increasing concentrations along the x-axis, and dilutions of amikacin are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A suspension of P. aeruginosa is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Cefoselis in combination / MIC of Cefoselis alone) + (MIC of amikacin in combination / MIC of amikacin alone)
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Methodology:
-
Bacterial Culture: A logarithmic-phase culture of P. aeruginosa is prepared in CAMHB.
-
Test Conditions: The culture is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
Cefoselis alone (at a specified multiple of its MIC, e.g., 1x or 2x MIC)
-
Amikacin alone (at a specified multiple of its MIC)
-
Cefoselis and amikacin in combination (at specified multiples of their respective MICs)
-
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Bacterial Viability Counting: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanism of Synergy
The synergistic interaction between β-lactam antibiotics like Cefoselis and aminoglycosides such as amikacin is well-documented. The primary mechanism involves the disruption of the bacterial cell wall by the β-lactam, which in turn facilitates the uptake of the aminoglycoside into the bacterial cell.
Cefoselis, a fourth-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the integrity of the peptidoglycan layer of the P. aeruginosa cell wall. The resulting damage to the cell wall is believed to increase the permeability of the bacterial membrane, thereby enhancing the intracellular penetration of amikacin. Once inside the cell, amikacin, an aminoglycoside, binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately resulting in bacterial cell death. This dual mechanism of action at two different cellular targets leads to a more potent bactericidal effect than either agent alone.
References
In vitro comparison of Cefoselis hydrochloride and cefpirome against AmpC-producing bacteria
For researchers and drug development professionals navigating the complexities of antibiotic resistance, the challenge posed by AmpC β-lactamase-producing bacteria is a significant concern. These enzymes, capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including third-generation cephalosporins, necessitate a careful evaluation of newer and more stable agents. This guide provides an in vitro comparison of two fourth-generation cephalosporins, Cefoselis hydrochloride and cefpirome, against these challenging pathogens, supported by available experimental data and detailed methodologies.
AmpC β-lactamases are clinically important cephalosporinases encoded on the chromosomes of many Enterobacteriaceae and a few other organisms.[1][2] In many bacteria, these enzymes are inducible, and overexpression can confer resistance to broad-spectrum cephalosporins.[1][2] Both Cefoselis and cefpirome are designed to have enhanced stability against hydrolysis by β-lactamases, including AmpC.
Performance Data: Minimum Inhibitory Concentrations (MIC)
Direct comparative studies providing a comprehensive side-by-side analysis of Cefoselis and cefpirome against a wide panel of AmpC-producing bacteria are limited in publicly available literature. However, data from individual studies and those comparing them to other cephalosporins like cefepime allow for an indirect assessment of their relative potency. Cefoselis has been shown to have good antibacterial activity against clinical isolates producing AmpC enzymes alone.
The following tables summarize available Minimum Inhibitory Concentration (MIC) data for both compounds against relevant AmpC-producing species. It is important to note that MIC values can vary depending on the specific strain, the level of AmpC expression (inducible vs. derepressed), and the testing methodology.
Table 1: In Vitro Activity of Cefoselis against AmpC-Producing and Related Bacteria
| Bacterial Species | Isolate Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Enterobacter cloacae | Non-Wild-Type | Not Specified | 0.25 | >256 |
Data for Enterobacter cloacae is based on epidemiological cut-off values (ECOFFs), where the non-wild-type population would include AmpC-overproducers. The MIC90 of >256 mg/L indicates that at high bacterial loads or high levels of enzyme production, resistance is common.
Table 2: In Vitro Activity of Cefpirome against AmpC-Producing Bacteria
| Bacterial Species | Isolate Type | MIC (mg/L) |
| Citrobacter freundii | AmpC (CMY-37) Producer | Resistant (Value not specified) |
| Serratia marcescens | AmpC Derepressed Mutant (98R) | 16 |
| Serratia marcescens | AmpC Altered Mutant (520R) | 64 |
The data for Citrobacter freundii indicates the emergence of a novel AmpC variant (CMY-37) conferring resistance to cefpirome.[3] The Serratia marcescens data demonstrates that while a derepressed AmpC mutant remains moderately susceptible, an altered enzyme can lead to significantly higher MICs.[4][5]
Experimental Protocols
The data presented is typically generated using standardized antimicrobial susceptibility testing methods. Below are detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and cefpirome are prepared according to the manufacturer's instructions. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours. A suspension of the bacterial colonies is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
Phenotypic Detection of AmpC β-Lactamase Production
Confirmation of AmpC production is crucial for interpreting MIC results. Several phenotypic methods are employed for this purpose.
-
Cefoxitin Disk Screening: Isolates are screened for potential AmpC production using a 30 µg cefoxitin disk on Mueller-Hinton agar. An inhibition zone diameter of ≤ 18 mm is considered indicative of potential AmpC production and warrants further confirmatory testing.[6]
-
Cefoxitin-Cloxacillin Double-Disk Synergy Test (CC-DDS): This test is based on the inhibitory effect of cloxacillin on AmpC enzymes.[7]
-
A 0.5 McFarland suspension of the test organism is swabbed onto a Mueller-Hinton agar plate.
-
A disk containing 30 µg of cefoxitin and a disk containing 30 µg of cefoxitin plus 200 µg of cloxacillin are placed on the agar surface.
-
After incubation, an increase in the zone of inhibition of ≥ 4 mm around the combination disk compared to the cefoxitin disk alone is considered a positive result for AmpC production.[7]
-
-
AmpC E-test: This commercially available test uses a strip with a gradient of a cephalosporin (e.g., cefotetan) on one end and the same cephalosporin plus an AmpC inhibitor (e.g., cloxacillin) on the other. A ratio of the MIC of the cephalosporin alone to the MIC with the inhibitor of ≥ 8 is indicative of AmpC production.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the in vitro comparison of antimicrobial agents against AmpC-producing bacteria.
Caption: Workflow for in vitro comparison of antibiotics against AmpC-producing bacteria.
Conclusion
Both this compound and cefpirome are potent fourth-generation cephalosporins with activity against Gram-negative bacteria, including those producing AmpC β-lactamases. The available data suggests that while they are generally stable to hydrolysis by AmpC enzymes, the level of activity can be influenced by the specific bacterial species and the characteristics of the AmpC enzyme produced. The emergence of novel AmpC variants that can confer resistance to these agents underscores the importance of ongoing surveillance and in vitro testing. For researchers and clinicians, a thorough understanding of the local epidemiology of AmpC-producing organisms and the use of standardized testing methodologies are critical for making informed decisions in the development and use of these important antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of a cefepime- and cefpirome-resistant Citrobacter freundii clinical isolate harbouring a novel chromosomally encoded AmpC beta-lactamase, CMY-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation in Serratia marcescens AmpC β-Lactamase Producing High-Level Resistance to Ceftazidime and Cefpirome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in Serratia marcescens AmpC beta-lactamase producing high-level resistance to ceftazidime and cefpirome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotypic and Phenotypic Detection of AmpC β-lactamases in Enterobacter spp. Isolated from a Teaching Hospital in Malaysia | PLOS One [journals.plos.org]
- 7. Phenotypic detection of ESBL and Amp C beta lactamase among clinical isolates of Enterobacteriaceae - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 8. journals.asm.org [journals.asm.org]
Establishing Epidemiological Cutoff Values for Cefoselis Hydrochloride Susceptibility Testing: A Comparative Guide
This guide provides a comprehensive comparison of epidemiological cutoff values (ECVs) for Cefoselis hydrochloride and other key antimicrobial agents. It is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing. The guide details the experimental protocols for determining ECVs and presents comparative data in a clear, tabular format.
Introduction to Epidemiological Cutoff Values (ECVs)
Epidemiological cutoff values (ECVs), also referred to as ECOFFs by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are the highest Minimum Inhibitory Concentration (MIC) or smallest inhibition zone diameter for a microorganism that is still considered to be part of the wild-type (WT) population. The wild-type population consists of isolates that do not have phenotypically detectable acquired resistance mechanisms to the antimicrobial agent . ECVs are crucial for surveillance of emerging resistance and for setting clinical breakpoints. They are determined by analyzing the distribution of MICs or zone diameters from a large number of isolates.
Comparative Analysis of Epidemiological Cutoff Values
The following tables present the established ECVs for this compound in comparison to other relevant antimicrobial agents against key bacterial pathogens. These values have been compiled from a study on Cefoselis and publicly available data from EUCAST and the Clinical and Laboratory Standards Institute (CLSI).
Table 1: MIC Epidemiological Cutoff Values (mg/L)
| Organism | Cefoselis[1] | Cefepime | Ceftazidime | Meropenem |
| Escherichia coli | 0.125 | 0.125 | 0.5 | 0.064 |
| Klebsiella pneumoniae | 0.125 | 0.25 | 1 | 0.125 |
| Enterobacter cloacae | 0.25 | 1 | 2 | 0.25 |
| Proteus mirabilis | 0.125 | 0.125 | 0.25 | 0.064 |
| Pseudomonas aeruginosa | 32 | 8 | 8 | 2 |
Table 2: Zone Diameter Epidemiological Cutoff Values (mm)
| Organism | Cefoselis[1] | Cefepime | Ceftazidime | Meropenem |
| Escherichia coli | 24 | 25 | 22 | 28 |
| Klebsiella pneumoniae | 24 | 24 | 21 | 25 |
| Enterobacter cloacae | 24 | 21 | 18 | 25 |
| Proteus mirabilis | 26 | 28 | 27 | 31 |
| Pseudomonas aeruginosa | 21 | 19 | 19 | 22 |
Experimental Protocols
The determination of ECVs for this compound was conducted following the guidelines established by EUCAST. The two primary methods used are broth microdilution for MIC determination and disk diffusion for zone diameter measurement.
Broth Microdilution Method (for MIC Determination)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Preparation : Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation : Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (without antimicrobial) and a sterility control well (without bacteria) are included.
-
Incubation : The microtiter plates are incubated at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
MIC Determination : The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (for Zone Diameter Determination)
The disk diffusion method is used to assess the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation : A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application : A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated agar.
-
Incubation : The plate is incubated at 35 ± 1°C for 18 ± 2 hours.
-
Zone Diameter Measurement : After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
Data Analysis and ECV Determination
The collected MIC and zone diameter data are analyzed to determine the ECV. This typically involves plotting the data as a frequency distribution. The ECV is the value that separates the wild-type population from the non-wild-type population. Software such as ECOFFinder can be utilized for this statistical analysis. A high correlation between MICs and zone diameters is necessary to establish reliable zone diameter ECVs.
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing epidemiological cutoff values.
Caption: Workflow for Establishing Epidemiological Cutoff Values.
Caption: Key Steps in Susceptibility Testing Protocols.
References
A Comparative Analysis of Cross-Resistance Between Cefoselis Hydrochloride and Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Cefoselis hydrochloride, a fourth-generation cephalosporin, with other cephalosporins against a range of clinically significant bacterial pathogens. The data presented is intended to elucidate patterns of cross-resistance and comparative efficacy, supported by detailed experimental methodologies.
Introduction to Cephalosporin Resistance
Cephalosporins, a cornerstone of antibacterial therapy, are classified into generations based on their spectrum of activity. However, the emergence of resistance mechanisms, primarily through the production of β-lactamase enzymes and alterations in penicillin-binding proteins (PBPs), poses a significant challenge to their clinical efficacy. Cross-resistance, where resistance to one cephalosporin confers resistance to others, is a critical consideration in antibiotic selection and development. Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its structural stability against many β-lactamases is a key feature.[1][2] This guide examines the extent of cross-resistance between Cefoselis and other commonly used cephalosporins.
Comparative In Vitro Activity: A Data-Driven Analysis
The following tables summarize the minimum inhibitory concentration (MIC) and susceptibility data for this compound in comparison to other cephalosporins, primarily the fourth-generation cephalosporin cefepime and third-generation cephalosporins cefotaxime and ceftriaxone. The data is extracted from a comprehensive study evaluating the in vitro activity of these agents against a wide array of clinical isolates.
Table 1: Activity Against ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae
| Organism | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| ESBL-producing E. coli | Cefoselis | 0.25->256 | >256 | >256 | <10% |
| Cefepime | 0.5->256 | >256 | >256 | <10% | |
| Cefotaxime | 1->256 | >256 | >256 | <10% | |
| Ceftriaxone | 2->256 | >256 | >256 | <10% | |
| Non-ESBL-producing E. coli | Cefoselis | ≤0.03-1 | 0.12 | 0.25 | 100% |
| Cefepime | ≤0.03-0.5 | 0.06 | 0.12 | >94% | |
| ESBL-producing K. pneumoniae | Cefoselis | 0.25->256 | >256 | >256 | <10% |
| Cefepime | 0.5->256 | >256 | >256 | <10% | |
| Cefotaxime | 1->256 | >256 | >256 | <10% | |
| Ceftriaxone | 2->256 | >256 | >256 | <10% | |
| Non-ESBL-producing K. pneumoniae | Cefoselis | ≤0.03-16 | 0.25 | 1 | 94.3% |
| Cefepime | ≤0.03-8 | 0.12 | 0.5 | >94% | |
| ESBL-producing P. mirabilis | Cefoselis | 1->256 | >256 | >256 | <10% |
| Cefepime | 0.5->256 | >256 | >256 | <10% | |
| Cefotaxime | 1->256 | >256 | >256 | <10% | |
| Ceftriaxone | 2->256 | >256 | >256 | <10% | |
| Non-ESBL-producing P. mirabilis | Cefoselis | ≤0.03-0.5 | 0.12 | 0.25 | 97.0% |
| Cefepime | ≤0.03-0.25 | 0.06 | 0.12 | >94% |
Data compiled from a study on the in vitro activity of Cefoselis against clinical bacterial pathogens.[1][2]
Table 2: Activity Against Other Gram-Negative Bacilli
| Organism | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| P. aeruginosa | Cefoselis | 0.25->256 | 4 | 64 | 73.3% |
| Cefepime | 0.5->256 | 4 | 32 | 73.3% | |
| Ceftazidime | 0.5->256 | 4 | 32 | 73.3% | |
| A. baumannii | Cefoselis | 0.5->256 | 64 | >256 | 18.7% |
| Cefepime | 1->256 | 64 | >256 | N/A | |
| Ceftazidime | 2->256 | 128 | >256 | N/A |
Data compiled from a study on the in vitro activity of Cefoselis against clinical bacterial pathogens.[1][3]
Table 3: Activity Against Gram-Positive Cocci
| Organism | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| MSSA | Cefoselis | 0.25-2 | 1 | 2 | 100% |
| Cefepime | 0.5-4 | 2 | 4 | N/A | |
| MRSA | Cefoselis | 2->256 | 64 | 128 | 0% |
| Cefepime | 4->256 | 64 | 128 | N/A |
Data compiled from a study on the in vitro activity of Cefoselis against clinical bacterial pathogens. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.[1][2]
Experimental Protocols
The data presented in this guide were obtained using the following methodology:
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method.[1]
-
Guidelines: The testing was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Isolates: A wide range of clinically important bacterial pathogens were collected from multiple hospitals.[1]
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism in the microdilution wells after incubation.[1]
-
Quality Control: Standard ATCC reference strains were used for quality control to ensure the accuracy and reproducibility of the results.[1]
Visualization of Cross-Resistance Patterns
The following diagram illustrates the observed cross-resistance and susceptibility patterns between Cefoselis and other cephalosporins against key bacterial groups, as detailed in the experimental data.
Caption: Cross-resistance and susceptibility patterns of Cefoselis.
Discussion and Conclusion
The presented data indicate significant cross-resistance between Cefoselis, cefepime, and third-generation cephalosporins against ESBL-producing Enterobacteriaceae, with all agents demonstrating poor activity.[1][2] This suggests that the presence of ESBLs confers broad resistance across these cephalosporin generations.
Conversely, Cefoselis and cefepime show high and comparable activity against non-ESBL-producing strains of E. coli, K. pneumoniae, and P. mirabilis.[1] This highlights their utility in treating infections caused by cephalosporin-susceptible Enterobacteriaceae.
Against P. aeruginosa, Cefoselis, cefepime, and ceftazidime exhibit similar susceptibility rates, indicating a degree of cross-susceptibility for this challenging pathogen.[4] For A. baumannii, Cefoselis shows limited activity, a common trait among many cephalosporins.[1][3]
In the context of Gram-positive bacteria, a clear line of cross-resistance is observed based on methicillin susceptibility. Both Cefoselis and cefepime are active against MSSA but inactive against MRSA.[1][2] This is consistent with the general mechanism of MRSA resistance, which involves alteration of PBP2a, rendering most β-lactams ineffective.
References
- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]
- 4. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Cefoselis Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, understanding the correct disposal procedures is paramount to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies involved in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is crucial to adhere to both federal and any applicable state and local regulations, which may have more stringent requirements.
Characterization of this compound Waste
The first step in determining the appropriate disposal method is to characterize the waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[2]
-
Hazardous Pharmaceutical Waste : A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Non-Hazardous Pharmaceutical Waste : If the pharmaceutical waste does not meet the criteria for hazardous waste, it is considered non-hazardous.[4]
Based on available safety data for the related compound, Cefoselis (sulfate), it is identified as a skin and eye irritant and may cause respiratory irritation. However, it is not listed as a P- or U-listed hazardous waste. Therefore, in most cases, waste this compound is not considered RCRA hazardous waste unless it is mixed with a hazardous solvent or exhibits a hazardous characteristic.
Recommended Disposal Procedures
For non-hazardous pharmaceutical waste like this compound, the following disposal procedures are recommended:
-
Do Not Sewer : Non-hazardous pharmaceutical waste should not be flushed down the drain or toilet.[4] This practice can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such compounds.[5]
-
Segregation : Ensure that this compound waste is segregated from other waste streams, particularly hazardous chemical waste and biohazardous waste.
-
Containerization : Collect the waste in a designated, properly labeled, and sealed container to prevent leaks or spills.
-
Professional Disposal : The recommended method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable waste management contractor who specializes in pharmaceutical waste.[4] These contractors will typically dispose of the waste via incineration at a permitted facility.[1]
For trace amounts of this compound, such as on contaminated labware, it is advisable to decontaminate the items if possible or dispose of them as chemical waste through your institution's environmental health and safety (EHS) office.
The following table summarizes the key disposal considerations for this compound:
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Bulk this compound | Incineration via a licensed pharmaceutical waste contractor. | Do not dispose of in regular trash or down the drain. Ensure proper labeling and segregation. |
| Empty Stock Vials | Dispose of in accordance with institutional EHS guidelines. | Deface or remove labels to protect proprietary information. |
| Contaminated Labware (e.g., pipette tips, tubes) | Decontaminate if feasible or dispose of as chemical waste through EHS. | Follow established laboratory procedures for managing chemically contaminated sharps and non-sharps. |
| Aqueous Solutions of this compound | Collect in a designated waste container for pickup by a licensed waste contractor. | Do not pour down the drain. |
Experimental Protocol Decontamination
For laboratory equipment and surfaces contaminated with this compound, a standard decontamination procedure should be followed. This typically involves:
-
Preparation of Decontamination Solution : Prepare a suitable decontamination solution, such as a 10% bleach solution, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.
-
Surface Decontamination : Wipe down all contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated area.
-
Equipment Decontamination : Immerse non-disposable equipment in the decontamination solution for a sufficient contact time, as recommended by your institution's safety protocols, before rinsing thoroughly with purified water.
-
Waste Disposal : All materials used for decontamination, such as wipes and gloves, should be disposed of as chemical waste.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste.
By adhering to these guidelines and consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
